ML345
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-17(13-15)21(26)25(31-20)19-14-16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-5-9-29-10-6-23/h1-4,13-14H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOFZKSMMIUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=C(S4)C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of ML345: A Technical Guide to a Selective Insulin-Degrading Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML345 is a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease. By targeting a specific cysteine residue, this compound effectively curtails the enzymatic activity of IDE, thereby preventing the degradation of key substrates such as insulin. This guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its inhibitory effect on the Insulin-Degrading Enzyme (IDE) through a targeted covalent interaction. The molecule specifically targets the cysteine residue at position 819 (Cys819) within the IDE protein.[1] This interaction is crucial for its inhibitory function, as demonstrated by studies using cysteine-free IDE mutants where this compound shows significantly reduced activity. The covalent modification of Cys819 by this compound disrupts the catalytic machinery of the enzyme, thereby inhibiting its ability to degrade its physiological substrates, most notably insulin.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various biochemical assays. The following table summarizes the key quantitative parameters of this compound's inhibitory activity.
| Parameter | Value | Assay Type | Notes |
| IC50 | 188 nM | Fluorescence Polarization (FP) Assay | Represents the concentration of this compound required to inhibit 50% of IDE activity.[2] |
| Target Residue | Cys819 | Mutagenesis and Biochemical Assays | Site-directed mutagenesis studies confirmed Cys819 as the primary target.[1] |
| Selectivity | High | Activity-based protein profiling | While a comprehensive quantitative panel is not publicly available, this compound is described as a selective inhibitor for IDE.[1] |
Signaling Pathway
IDE plays a critical role in terminating the insulin signal by degrading insulin in the extracellular space and within endosomes after receptor-mediated endocytosis. By inhibiting IDE, this compound effectively prolongs the bioavailability of insulin, leading to enhanced and sustained activation of the insulin signaling pathway. This pathway is pivotal for regulating glucose homeostasis, cell growth, and metabolism.
The binding of insulin to the insulin receptor (IR) triggers a phosphorylation cascade, primarily through the Insulin Receptor Substrate (IRS) proteins. This leads to the activation of two main downstream signaling branches:
-
PI3K/AKT Pathway: This pathway is central to the metabolic effects of insulin, including the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake, and promoting glycogen synthesis.
-
RAS/MAPK Pathway: This branch is primarily involved in regulating gene expression and cell growth.
By preventing insulin degradation, this compound potentiates the signaling flux through these pathways. This leads to increased phosphorylation of downstream effectors such as AKT, mitogen-activated protein kinase (MAPK), and the transcription factor FoxO1.
Experimental Protocols
The primary method for quantifying the inhibitory activity of this compound on IDE is the Fluorescence Polarization (FP) Assay . This assay measures the change in the polarization of fluorescently labeled substrate upon cleavage by IDE.
Principle of the Fluorescence Polarization Assay
A small, fluorescently labeled peptide substrate of IDE, when in solution, rotates rapidly, resulting in low fluorescence polarization. When IDE cleaves the substrate, the fluorescent tag remains on a small fragment, and the polarization remains low. However, in the presence of an inhibitor like this compound, the enzymatic activity is blocked, and the fluorescent substrate remains intact. If this substrate is designed to bind to a larger molecule (or if the uncleaved substrate itself is large enough), its rotation will be slower, leading to a higher fluorescence polarization signal.
Experimental Workflow
The following diagram illustrates the general workflow for an IDE inhibition assay using this compound.
References
In-Depth Technical Guide: ML345 as an Insulin-Degrading Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML345 is a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE), a key zinc-metalloprotease involved in the clearance of insulin and other bioactive peptides. By targeting a specific cysteine residue (Cys819) within IDE, this compound offers a valuable tool for studying the physiological roles of this enzyme and presents a promising pharmacophore for the development of therapeutics for type 2 diabetes and potentially other metabolic and neurodegenerative diseases. This guide provides a comprehensive overview of the core technical details of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Introduction
Insulin-degrading enzyme (IDE) is a crucial regulator of insulin homeostasis, and its dysregulation has been implicated in the pathophysiology of type 2 diabetes and Alzheimer's disease.[1] The development of potent and selective small-molecule inhibitors of IDE is therefore of significant interest for both basic research and therapeutic applications. This compound emerged from an ultra-high-throughput screening (uHTS) campaign as a promising lead compound.[2] This document serves as a technical resource for researchers and drug development professionals working with or interested in this compound.
Chemical Properties and Synthesis
This compound, with the chemical name 5-fluoro-2-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3(2H)-one, is a small molecule with the following properties:
| Property | Value |
| Molecular Formula | C₂₁H₂₂FN₃O₅S₂ |
| Molecular Weight | 479.5 g/mol |
| CAS Number | 1632125-79-1 |
| Purity | >98% (as determined by HPLC, MS, and NMR) |
| Solubility | DMF: 5 mg/ml; DMSO: 1 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml |
The synthesis of this compound is described as a convergent, six-step process with a 26% overall yield after purification by preparative HPLC. While a detailed, step-by-step protocol is not publicly available, the synthesis is considered straightforward.
Mechanism of Action
This compound is a potent and selective inhibitor of IDE, with a reported IC50 of 188 nM .[3] It functions as a covalent inhibitor, specifically targeting the thiol group of cysteine residue 819 (Cys819) within the IDE active site.[2] This mechanism has been confirmed through experiments using a cysteine-free mutant of IDE, in which this compound shows significantly reduced inhibitory activity.
Quantitative Data
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 188 nM | Biochemical IDE Inhibition Assay | [3] |
| Ki | Not Reported | - | - |
| In Vivo Efficacy | Not Quantitatively Reported | - | - |
| Pharmacokinetics | Not Reported | - | - |
Note: While a specific Ki value for this compound has not been found in the public domain, a potent peptide-derived hydroxamic acid IDE inhibitor, Ii1, has been reported with a Ki of 1.7 nM, providing a benchmark for high-potency IDE inhibition.[1]
Experimental Protocols
Biochemical IDE Inhibition Assay
This assay determines the direct inhibitory effect of compounds on recombinant IDE.
-
Reagents: Recombinant IDE (2 nM), fluorescently labeled substrate (e.g., a short peptide), test compound (e.g., this compound) at various concentrations.
-
Procedure:
-
Incubate recombinant IDE with a range of concentrations of the test compound.
-
Add the fluorescently labeled substrate.
-
Monitor the hydrolysis of the substrate over time by measuring the change in fluorescence.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
Cysteine-Free IDE Mutant Assay
This assay is crucial for confirming the thiol-alkylating mechanism of action of inhibitors like this compound.
-
Reagents: Recombinant wild-type IDE, recombinant cysteine-free IDE mutant, fluorescently labeled substrate, test compound.
-
Procedure:
-
Perform the biochemical IDE inhibition assay as described above in parallel with both wild-type IDE and the cysteine-free IDE mutant.
-
Compare the inhibitory activity of the test compound on both enzyme variants. A significant loss of activity against the cysteine-free mutant confirms a thiol-dependent mechanism.
-
Activity-Based Protein Profiling (ABPP)
ABPP is used to assess the selectivity of a compound against a broad range of enzymes in a complex biological sample.
-
Reagents: Cell or tissue lysate, activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin), test compound.
-
Procedure:
-
Pre-incubate the proteome with the test compound (this compound).
-
Add the ABP, which will covalently label the active sites of a class of enzymes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using the reporter tag (e.g., fluorescence scanning for a fluorophore tag).
-
A decrease in the labeling of a specific enzyme in the presence of the test compound indicates that the compound binds to and inhibits that enzyme. For identification of off-targets, labeled proteins can be enriched (e.g., using streptavidin beads for a biotin tag) and identified by mass spectrometry.[4][5][6]
-
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway
Inhibition of IDE by this compound is expected to potentiate insulin signaling by preventing the degradation of insulin. This leads to prolonged activation of the insulin receptor and its downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
Caption: Insulin signaling pathway and the inhibitory action of this compound on IDE.
Experimental Workflow for IDE Inhibitor Screening
The general workflow for identifying and characterizing IDE inhibitors like this compound involves a multi-step process.
Caption: A typical workflow for the discovery and development of IDE inhibitors.
Logical Relationship of this compound Action
The core mechanism of this compound's therapeutic potential is based on a clear logical progression from enzyme inhibition to physiological effect.
Caption: The logical cascade of this compound's action from target engagement to potential therapeutic outcome.
Conclusion
This compound is a well-characterized, potent, and selective small-molecule inhibitor of the insulin-degrading enzyme. Its defined mechanism of action, targeting a specific cysteine residue, makes it an invaluable tool for dissecting the complex roles of IDE in health and disease. While further in vivo studies are needed to fully elucidate its pharmacokinetic profile and therapeutic efficacy, this compound represents a significant advancement in the field of IDE research and holds promise as a lead compound for the development of novel treatments for diabetes and other associated disorders.
References
- 1. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
The Discovery and Synthesis of ML345: A Potent and Selective Inhibitor of Insulin-Degrading Enzyme
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of ML345, a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE). This compound was identified through an ultra-high-throughput screening (uHTS) campaign and subsequently optimized via medicinal chemistry efforts.[1] It serves as a valuable chemical probe for studying the physiological and pathological roles of IDE, particularly in the context of type 2 diabetes and Alzheimer's disease. This guide details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Insulin-degrading enzyme (IDE) is a zinc-metalloprotease that plays a crucial role in the catabolism of several key peptide hormones, including insulin, glucagon, and amyloid-beta.[1] Its dysregulation has been implicated in the pathophysiology of major metabolic and neurodegenerative diseases. The development of potent and selective IDE inhibitors is therefore of significant interest for both basic research and therapeutic applications. This compound emerged from the NIH Molecular Libraries Program as a novel, non-peptide inhibitor of IDE, offering a valuable tool to dissect the complex biology of this enzyme.[1]
Discovery of this compound
This compound was discovered through a robust ultra-high-throughput screening (uHTS) campaign designed to identify inhibitors of IDE.[1] The primary screen utilized a fluorescence polarization (FP) assay to measure the degradation of a fluorescein-labeled amyloid-beta (1-40) peptide by endogenous IDE in human embryonic kidney (HEK293) cells. Hits from the primary screen were then subjected to a series of secondary assays to confirm their activity, determine their mechanism of action, and assess their selectivity.
Experimental Workflow for Discovery
The discovery process followed a logical progression from a broad initial screen to more specific confirmatory and counter-screens.
Caption: High-level workflow for the discovery of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that is well-documented in the Probe Report from the NIH Molecular Libraries Program. The overall synthesis is convergent and proceeds in six steps with a total yield of approximately 26% after purification.
Synthetic Scheme
A detailed, step-by-step synthetic protocol is provided in the Experimental Protocols section of this document. The general synthetic scheme is as follows:
Caption: Synthetic pathway for the preparation of this compound.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of IDE with a defined mechanism of action. It selectively targets a specific cysteine residue, Cys819, within the enzyme. This covalent modification leads to the inhibition of IDE's proteolytic activity.
Quantitative Biological Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type |
| IC50 | 188 nM | Cell-free IDE Inhibition Assay |
| Cellular IC50 | ~1 µM | Endogenous IDE Inhibition (HEK293 cells) |
| Solubility (PBS, pH 7.4) | 0.4 µM | PBS Buffer |
| Solubility (DMEM + FBS) | 5.1 µM | Cell Culture Medium |
| Purity | >98% | HPLC |
| Stability in PBS | >48 hours at room temp | HPLC |
Downstream Signaling Effects
Inhibition of IDE by this compound is expected to potentiate the signaling of IDE substrates. A primary example is the enhancement of insulin signaling. By preventing the degradation of insulin, this compound can lead to prolonged activation of the insulin receptor and its downstream pathways, such as the PI3K/Akt pathway.
Caption: Signaling pathway affected by this compound-mediated IDE inhibition.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the synthesis and biological evaluation of this compound.
Synthesis of this compound
The following is a step-by-step protocol for the chemical synthesis of this compound, adapted from the NIH Probe Report.
Step 1: Amidation A mixture of acid chloride 1 (10 mmol) and triethylamine (50.0 mmol) in CH2Cl2 (50 mL) is treated dropwise with morpholine (30 mmol) at room temperature. After 14 hours, the reaction is quenched with saturated NH4Cl and extracted with ethyl acetate.
Step 2: Saponification The product from Step 1 is dissolved in methanol and treated with NaOH. The solvent is removed, and the residue is dissolved in acetone.
Step 3: Benzylation To the solution from Step 2, benzyl bromide is added, and the mixture is stirred at 0°C for 1 hour. The precipitate is collected and treated with 1 N HCl to afford compound 5 .
Step 4: Chlorination Compound 5 is treated with a chlorinating agent to yield the corresponding acid chloride.
Step 5: Coupling The acid chloride from Step 4 is coupled with a suitable amine under basic conditions.
Step 6: Cyclization The product from Step 5 is treated with [bis(trifluoroacetoxy)iodo]benzene (PIFA) and trifluoroacetic acid (TFA) in CH2Cl2. The reaction is refluxed for 40 hours, and the crude product is purified by flash column chromatography and preparative HPLC to yield this compound.
Cell-Free IDE Inhibition Assay (Fluorescence Polarization)
This assay quantifies the ability of a compound to directly inhibit recombinant IDE.
-
Reagents:
-
Recombinant human IDE
-
Fluorescein-amyloid-beta-(1-40)-Lys-Biotin (FAβB) substrate
-
Assay Buffer: 100 mM NaCl, 10 mM MgCl2, 50 mM HEPES, pH 7.4, 0.1% BSA
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
-
Procedure:
-
Dispense 10 µL of recombinant IDE (final concentration 1 nM) into each well of a 384-well microtiter plate.
-
Add 10 µL of test compound in DMSO (final concentration 1% DMSO) or DMSO only for controls.
-
Initiate the reaction by adding 10 µL of FAβB substrate (final concentration 1 µM).
-
Incubate the plate at room temperature, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition relative to controls.
-
Proteome-Wide Cysteine Reactivity Profiling
This assay assesses the selectivity of this compound for its target cysteine in IDE versus other cysteine-containing proteins in the proteome.
-
Reagents:
-
Cell lysate (e.g., from HEK293 cells)
-
This compound at various concentrations
-
Chloroacetamide-rhodamine probe (5 µM)
-
-
Procedure:
-
Incubate the cell lysate with this compound or DMSO control for 30 minutes at 37°C.
-
Add the chloroacetamide-rhodamine probe and incubate for an additional 30 minutes at 25°C.
-
Separate the proteins by SDS-PAGE.
-
Visualize the rhodamine-labeled proteins using a fluorescence gel scanner.
-
Compare the banding patterns between the this compound-treated and control lanes to identify off-target interactions.
-
Structure-Activity Relationship (SAR)
The development of this compound involved medicinal chemistry optimization to improve its potency and selectivity. While a detailed SAR table with a wide range of analogs is not publicly available, the discovery of this compound itself, which targets a specific cysteine residue, suggests that the electrophilic nature of the benzisothiazolone core is crucial for its activity. Modifications to the morpholine and phenylsulfonyl substituents were likely explored to optimize properties such as solubility, cell permeability, and metabolic stability, leading to the final probe compound. Further research into the synthesis and evaluation of this compound analogs would be valuable for a more comprehensive understanding of its SAR.
Conclusion
This compound is a potent and selective inhibitor of insulin-degrading enzyme that was discovered through a comprehensive screening and optimization effort. Its well-defined mechanism of action, targeting a specific cysteine residue, makes it a valuable tool for studying the roles of IDE in health and disease. The synthetic route is established, and robust biological assays are available for its characterization. This technical guide provides a centralized resource of information on this compound for researchers and drug development professionals, facilitating its use as a chemical probe to further elucidate the biology of IDE and explore its therapeutic potential.
References
ML345: A Technical Guide to Target Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of ML345, a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE). The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's biochemical properties, target engagement, and the experimental methodologies used for its characterization.
Core Properties of this compound
This compound is a small-molecule inhibitor that demonstrates high potency and selectivity for the insulin-degrading enzyme (IDE), a zinc-metalloprotease implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease.[1] The probe was identified through an ultra-high-throughput screening (uHTS) campaign and subsequent medicinal chemistry optimization.[1]
Mechanism of Action: this compound acts as a covalent inhibitor, specifically targeting the cysteine residue at position 819 (Cys819) within the IDE active site.[1] This targeted covalent modification leads to the effective inhibition of the enzyme's proteolytic activity.
Quantitative Potency and Selectivity Data
The potency and selectivity of this compound have been characterized through a series of biochemical and cellular assays. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay Type | Notes |
| IC50 | 188 nM | Biochemical Assay | Inhibition of recombinant IDE. |
| EC50 | 188 nM | Cellular Assay | Inhibition of endogenous IDE in HEK293T cells.[2] |
Table 1: Potency of this compound against Insulin-Degrading Enzyme (IDE)
| Enzyme/Target | Inhibition/Activity | Assay Type | Notes |
| Neprilysin (NEP) | No significant inhibition | Biochemical Assay | Tested as a representative zinc-metalloprotease. |
| Panel of Cysteine-Reactive Enzymes | >10-fold selectivity for IDE | Proteome-wide Cysteine Reactivity Profiling | Demonstrates selectivity for IDE over other enzymes with reactive cysteines.[2] |
Table 2: Selectivity Profile of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Primary High-Throughput Screening (HTS) Assay
This fluorescence polarization (FP) based assay was employed for the initial identification of IDE inhibitors from a large chemical library.
-
Principle: The assay measures the change in polarization of a fluorescently labeled substrate upon cleavage by IDE. A small, rapidly rotating fluorescent substrate has a low polarization value. When bound to the larger IDE enzyme, its rotation slows, and the polarization value increases. Cleavage of the substrate by IDE releases a small fluorescent fragment, leading to a decrease in polarization. Inhibitors of IDE prevent this cleavage, thus maintaining a high polarization signal.
-
Reagents:
-
Assay Buffer: Specific composition not publicly detailed.
-
Enzyme: Recombinant human IDE.
-
Substrate: Fluorescein-labeled amyloid-beta (1-40) peptide with a C-terminal biotin tag (FAβB).
-
-
Procedure:
-
Test compounds were pre-incubated with recombinant IDE in assay buffer.
-
The FAβB substrate was added to initiate the enzymatic reaction.
-
The reaction was incubated at room temperature for a specified period.
-
Fluorescence polarization was measured using a suitable plate reader.
-
A decrease in the polarization signal indicated enzymatic activity, while a sustained high signal indicated inhibition.
-
Biochemical IC50 Determination Assay
This cell-free assay was used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified IDE.
-
Principle: Similar to the primary HTS assay, this is a fluorescence polarization-based method.
-
Reagents:
-
Assay Buffer: Specific composition not publicly detailed.
-
Enzyme: Recombinant human IDE.
-
Substrate: Fluorescein-labeled amyloid-beta (1-40) peptide with a C-terminal biotin tag (FAβB).
-
Test Compound: this compound serially diluted.
-
-
Procedure:
-
A dilution series of this compound was prepared.
-
This compound dilutions were incubated with recombinant IDE.
-
The FAβB substrate was added to start the reaction.
-
After incubation, fluorescence polarization was measured.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistical equation.
-
Cellular EC50 Determination Assay
This assay was performed to confirm the activity of this compound on endogenous IDE within a cellular context.
-
Principle: This assay also utilizes the fluorescence polarization principle but with live cells providing the source of IDE.
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
-
Reagents:
-
Cell Culture Medium: Standard growth medium for HEK293T cells.
-
Substrate: Fluorescein-labeled amyloid-beta (1-40) peptide with a C-terminal biotin tag (FAβB).
-
Test Compound: this compound serially diluted.
-
-
Procedure:
-
HEK293T cells were seeded in microplates.
-
Cells were treated with a dilution series of this compound and incubated.
-
The FAβB substrate was added to the cells.
-
After an incubation period, the fluorescence polarization of the supernatant or cell lysate was measured.
-
EC50 values were determined from the resulting dose-response curves.
-
Cysteine Reactivity Profiling
To assess the selectivity of this compound for IDE over other cysteine-containing proteins, a proteome-wide cysteine reactivity profiling study was conducted.
-
Principle: This method uses activity-based protein profiling (ABPP) with a broad-spectrum cysteine-reactive probe to label accessible and reactive cysteine residues across the proteome. Competition with a test compound (this compound) that covalently binds to specific cysteines prevents their labeling by the probe. The reduction in labeling of a particular protein in the presence of the test compound is quantified by mass spectrometry to determine selectivity.
-
Procedure:
-
A cell lysate or proteome extract was treated with this compound at various concentrations.
-
A broad-spectrum, alkyne-tagged cysteine-reactive probe was then added to the treated proteome.
-
The labeled proteins were then "clicked" to a reporter tag (e.g., biotin-azide) for enrichment.
-
Enriched proteins were digested, and the resulting peptides were analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
The relative abundance of labeled cysteine-containing peptides was compared between this compound-treated and vehicle-treated samples to identify the off-target proteins that this compound interacts with.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the characterization of this compound.
Caption: IDE Signaling and Inhibition by this compound.
Caption: Fluorescence Polarization Assay Principle.
Caption: Cysteine Reactivity Profiling Workflow.
References
ML345: A Potent and Selective Covalent Inhibitor of Insulin-Degrading Enzyme for Diabetes Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Type 2 diabetes mellitus is a global health crisis characterized by insulin resistance and progressive beta-cell dysfunction. A key regulator of insulin signaling is the Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease responsible for the catabolism of insulin and other bioactive peptides. Inhibition of IDE represents a promising therapeutic strategy to enhance and prolong insulin action. This technical guide provides a comprehensive overview of ML345, a potent and selective small-molecule inhibitor of IDE. We delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize its role in relevant signaling pathways. This document serves as a core resource for researchers investigating IDE-targeted therapies for diabetes and related metabolic disorders.
Introduction to this compound
This compound is a small-molecule compound identified through high-throughput screening and subsequent medicinal chemistry optimization as a potent and selective inhibitor of the Insulin-Degrading Enzyme (IDE).[1] By inhibiting IDE, this compound effectively increases the half-life of insulin, thereby enhancing insulin signaling.[2] This makes it a valuable tool for studying the physiological and pathophysiological roles of IDE and a potential starting point for the development of novel anti-diabetic therapeutics.[1]
Mechanism of Action
This compound functions as a covalent inhibitor of IDE.[2] Its mechanism involves the specific targeting and covalent modification of a cysteine residue, Cys819, within the IDE active site.[3] This covalent interaction is reversible in the presence of reducing agents.[2] The selectivity of this compound for IDE over other proteases, particularly other zinc-metalloproteases, is a key attribute that makes it a valuable research tool.[2]
Quantitative Data Summary
The inhibitory potency of this compound against IDE has been characterized in various assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Source |
| IC50 | 188 nM | Biochemical IDE Inhibition Assay | [1] |
Signaling Pathways
This compound's primary effect is upstream of the canonical insulin signaling cascades. By preventing insulin degradation, this compound leads to a sustained activation of the insulin receptor and its downstream pathways, principally the PI3K/Akt and MAPK pathways.
This compound Mechanism of Action on Insulin Availability
The following diagram illustrates the fundamental mechanism by which this compound increases the bioavailability of insulin to its receptor.
Overview of the Insulin Signaling Pathway
The diagram below provides a simplified overview of the major insulin signaling pathways, highlighting the point of intervention for IDE and its inhibitor, this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Biochemical IDE Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is used to determine the in vitro potency of this compound against recombinant IDE.
-
Principle: A fluorogenic IDE substrate (FRET peptide) is incubated with recombinant IDE. Cleavage of the substrate by IDE separates a fluorophore from a quencher, resulting in an increase in fluorescence. The ability of this compound to inhibit this increase in fluorescence is measured.
-
Materials:
-
384-well microtiter plates
-
Recombinant wild-type IDE
-
FRET-based IDE substrate
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
This compound stock solution in DMSO
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare a serial dilution of this compound in DMSO. A 10-point, semi-log dilution series starting at a nominal concentration of 100 μM is recommended.[2]
-
Dispense 10 µL of recombinant IDE (final concentration of 1 nM) into each well.[2] For control wells, add buffer only (0% activity) or IDE with DMSO vehicle (100% activity).[2]
-
Add 10 nL of the this compound serial dilutions or DMSO vehicle to the appropriate wells.
-
Incubate for 30 minutes at 37°C.[2]
-
Initiate the reaction by adding 10 µL of the FRET substrate (final concentration of 1 µM).[2]
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Covalent Mechanism Confirmation Assay (Cysteine-Free IDE Mutant)
This assay confirms that this compound's inhibitory activity is dependent on the presence of cysteine residues in IDE.
-
Principle: A mutant form of IDE where the target cysteine (Cys819) is replaced with another amino acid (e.g., alanine) is used. If this compound acts via covalent modification of this cysteine, it will not inhibit the cysteine-free mutant.
-
Materials:
-
Recombinant wild-type IDE
-
Recombinant cysteine-free IDE mutant
-
FRET-based IDE substrate
-
This compound
-
Assay components as in section 5.1.
-
-
Protocol:
-
Perform the IDE inhibition assay as described in section 5.1 in parallel with both wild-type IDE and the cysteine-free IDE mutant.
-
Compare the dose-response curves of this compound against both forms of the enzyme.
-
A significant rightward shift or complete loss of inhibitory activity against the cysteine-free mutant confirms a cysteine-dependent covalent mechanism of action.[2]
-
Cellular Insulin Signaling Assay (Western Blot)
This assay is used to assess the effect of this compound on the activation of downstream insulin signaling pathways in a cellular context.
-
Principle: Cells are treated with insulin in the presence or absence of this compound. Cell lysates are then analyzed by Western blot to detect the phosphorylation status of key signaling proteins such as Akt and ERK, which indicates pathway activation.
-
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Plate HepG2 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
This assay evaluates the effect of this compound on glucose homeostasis in an animal model of diabetes or insulin resistance.
-
Principle: After an overnight fast, a bolus of glucose is administered orally to mice. Blood glucose levels are monitored over time. An improvement in glucose clearance in this compound-treated animals compared to vehicle-treated controls indicates enhanced insulin action.
-
Materials:
-
Mouse model (e.g., C57BL/6 mice on a high-fat diet)
-
This compound formulation for oral or intraperitoneal administration
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
-
Protocol:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer this compound or vehicle to the mice.
-
After a specified pre-treatment time (e.g., 30-60 minutes), administer the glucose solution by oral gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for both groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound on glucose tolerance.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the preclinical evaluation of an IDE inhibitor like this compound.
Conclusion
This compound is a well-characterized, potent, and selective covalent inhibitor of the Insulin-Degrading Enzyme. Its defined mechanism of action and demonstrated effects on insulin signaling make it an invaluable research tool for elucidating the multifaceted roles of IDE in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies on diabetes, neurodegenerative diseases, and other IDE-related pathologies. Further investigation, particularly in in vivo models of metabolic disease, will be crucial to fully realize the therapeutic potential of IDE inhibition.
References
ML345: A Technical Guide for Its Application in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The clearance of Aβ is a critical area of investigation, with the Insulin-Degrading Enzyme (IDE) identified as a key protease in its degradation.[1][2] This technical guide provides an in-depth overview of ML345, a potent and selective small-molecule inhibitor of IDE, and its application as a research tool in Alzheimer's disease studies.[3][4] While seemingly counterintuitive as a therapeutic, this compound serves as a valuable probe to elucidate the mechanisms of Aβ metabolism and the role of IDE in AD pathophysiology.
The Role of Insulin-Degrading Enzyme (IDE) in Alzheimer's Disease
IDE is a zinc-metallopeptidase with a crucial role in the degradation of both insulin and Aβ.[1][5] This dual substrate specificity positions IDE at the crossroads of type 2 diabetes and Alzheimer's disease, two conditions with a known epidemiological link.[2][6] In the context of AD, reduced IDE activity or expression has been observed in the brains of patients, suggesting a compromised Aβ clearance mechanism.[6] Conversely, enhancing IDE activity is being explored as a potential therapeutic strategy to reduce Aβ burden.[6]
The enzyme's involvement in breaking down Aβ monomers prevents the formation of toxic oligomers and subsequent plaque formation.[1] Studies using IDE knockout mice have demonstrated a significant reduction in the degradation of exogenously applied Aβ, confirming its importance in this process.[3]
This compound: A Potent and Selective IDE Inhibitor
This compound is a small-molecule inhibitor of IDE with a reported IC50 of 188 nM.[7] It targets a specific cysteine residue (Cys819) within the enzyme, leading to its inhibition.[3][4] Developed through a high-throughput screening campaign, this compound offers high potency and selectivity for IDE, making it a precise tool for studying the enzyme's function.[3][4]
Quantitative Data for this compound
| Property | Value | Reference |
| Target | Insulin-Degrading Enzyme (IDE) | [3][4] |
| IC50 | 188 nM | [7] |
| Mechanism of Action | Targets Cys819 residue of IDE | [3][4] |
| Primary Application | Research tool for diabetes and Alzheimer's disease | [3][7] |
Application of this compound in Alzheimer's Disease Research: Probing Aβ Degradation
The primary application of this compound in the context of Alzheimer's disease is not as a therapeutic agent, but as a research tool to investigate the role of IDE in Aβ clearance. By selectively inhibiting IDE, researchers can quantify the contribution of this enzyme to the overall degradation of Aβ in various experimental models. This is crucial for understanding the potential impact of impaired IDE function in the disease state and for validating therapeutic strategies aimed at enhancing IDE activity.
One key study demonstrated that the degradation of Aβ by human iPSC-derived neuron lysates was inhibited by this compound, confirming that IDE is a major contributor to Aβ degradation in this system.[8]
Signaling Pathway of IDE-Mediated Aβ Degradation
Caption: IDE binds to and degrades Aβ monomers. This compound inhibits IDE, preventing Aβ degradation.
Experimental Protocol: Quantifying IDE-Mediated Aβ Degradation using this compound in a Neuronal Cell Culture Model
This protocol outlines a typical experiment to determine the contribution of IDE to Aβ degradation in a neuronal cell line (e.g., SH-SY5Y or iPSC-derived neurons).
1. Cell Culture and Treatment:
-
Culture neuronal cells to 80-90% confluency in appropriate media.
-
Prepare solutions of synthetic Aβ42 monomers at a final concentration of 100 nM.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with either vehicle (DMSO) or varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour prior to Aβ treatment.
-
Add Aβ42 monomers to the cell culture media and incubate for a defined time course (e.g., 0, 1, 3, 6, 12, 24 hours).
2. Sample Collection:
-
At each time point, collect the cell culture supernatant.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
3. Aβ Quantification:
-
Measure the concentration of Aβ42 in both the cell culture supernatant and the cell lysates using a commercially available Aβ42 ELISA kit.
4. Data Analysis:
-
Calculate the rate of Aβ42 degradation in the vehicle-treated group.
-
Compare the degradation rates in the this compound-treated groups to the vehicle control.
-
The difference in degradation rates represents the contribution of IDE to Aβ clearance in this model.
Experimental Workflow Diagram
Caption: Workflow for assessing IDE's role in Aβ degradation using this compound.
Alternative Therapeutic Target in Alzheimer's Disease: KCNQ2 Channels
It is important for researchers to be aware of other emerging targets in AD drug development. One such target is the KCNQ2 potassium channel. KCNQ channels are voltage-gated potassium channels that play a critical role in regulating neuronal excitability. Genetic variations in KCNQ2 have been associated with cognitive decline. Activators of KCNQ2/3 channels are being investigated for their potential to reduce neuronal hyperexcitability, a phenomenon observed in the brains of some Alzheimer's patients. This represents a distinct and mechanistically different approach to AD therapy compared to targeting Aβ clearance pathways.
Conclusion
This compound is a powerful and selective research tool for investigating the role of Insulin-Degrading Enzyme in Alzheimer's disease pathophysiology. Its utility lies in its ability to precisely inhibit IDE, allowing for the quantification of this enzyme's contribution to Aβ degradation. While not a therapeutic candidate for AD itself, the insights gained from studies using this compound are invaluable for validating IDE as a therapeutic target and for the development of novel IDE-activating compounds. A clear understanding of the molecular players in Aβ clearance, facilitated by tools like this compound, is essential for advancing the development of effective treatments for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. portlandpress.com [portlandpress.com]
ML345: A Potent and Selective Inhibitor of Insulin-Degrading Enzyme
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ML345 is a small molecule inhibitor that has garnered significant attention in the fields of diabetes and neurodegenerative disease research.[1] It is a potent and selective inhibitor of the insulin-degrading enzyme (IDE), a key zinc-metallopeptidase responsible for the catabolism of insulin and other bioactive peptides.[1][2][3] By inhibiting IDE, this compound offers a promising therapeutic strategy for enhancing insulin signaling in type 2 diabetes and for modulating the levels of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed insights into relevant experimental protocols and signaling pathways.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 5-fluoro-2-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3(2H)-one.[3] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 5-fluoro-2-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3(2H)-one |
| CAS Number | 1632125-79-1[2][3] |
| Molecular Formula | C₂₁H₂₂FN₃O₅S₂[3] |
| SMILES | C1COCCN1C2=CC=C(C=C2S(=O)(=O)N2CCOCC2)N2C(=O)C3=C(S2)C=C(F)C=C3 |
| InChI | InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-17(13-15)21(26)25(31-20)19-14-16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-5-9-29-10-6-23/h1-4,13-14H,5-12H2 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 479.5 g/mol [3] |
| Appearance | Solid |
| Purity | 99.37%[2] |
| Solubility | DMF: 5 mg/ml, DMSO: 1 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[3] |
| Storage | Store at -20°C[3] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of the insulin-degrading enzyme (IDE), with a reported half-maximal inhibitory concentration (IC50) of 188 nM.[2] Its mechanism of action involves the specific targeting of a cysteine residue, Cys819, located within the active site of IDE.[1] This covalent modification leads to the irreversible inhibition of the enzyme's proteolytic activity. This compound demonstrates good selectivity for IDE, with over 10-fold greater potency against IDE compared to other enzymes with reactive cysteine residues.[3]
The inhibition of IDE by this compound has significant implications for cellular signaling pathways, most notably the insulin signaling cascade.
Impact on Insulin Signaling Pathway
By preventing the degradation of insulin, this compound effectively prolongs its bioavailability, leading to enhanced and sustained activation of the insulin receptor and its downstream signaling pathways. Experimental evidence has shown that treatment with this compound can reverse the enhanced phosphorylation of key signaling proteins such as AKT2, MAPK, and FoxO1, which are often dysregulated in insulin-resistant states.
Experimental Protocols
The characterization and evaluation of this compound have been performed using a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Synthesis of this compound
While the exact, step-by-step synthesis protocol for this compound is proprietary and not publicly available in full detail, its development stemmed from an ultra-high-throughput screening (uHTS) campaign, followed by medicinal chemistry-led structure-activity relationship (SAR) optimization. The synthesis of analogous complex heterocyclic compounds typically involves multi-step reactions. A plausible general workflow for its synthesis is outlined below.
Insulin-Degrading Enzyme (IDE) Inhibition Assay
A fluorescence polarization (FP)-based assay is a common method to determine the inhibitory activity of compounds against IDE.
Principle: This assay measures the change in polarization of fluorescently labeled IDE substrate. When the substrate is intact, it tumbles slowly in solution, resulting in high fluorescence polarization. Upon cleavage by IDE, the smaller fluorescent fragment tumbles more rapidly, leading to a decrease in polarization. Inhibitors of IDE will prevent this cleavage, thus maintaining a high polarization signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at physiological pH.
-
Recombinant human IDE: Dilute to the desired concentration in assay buffer.
-
Fluorescently labeled IDE substrate (e.g., Fluorescein-Aβ-(1–40)-Lys-Biotin): Dilute to the desired concentration in assay buffer.
-
This compound: Prepare a stock solution in DMSO and create a serial dilution series in assay buffer.
-
-
Assay Procedure:
-
In a 384-well black plate, add a small volume of the this compound dilutions.
-
Add the recombinant IDE solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled IDE substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a complex proteome.
Principle: This method utilizes activity-based probes (ABPs) that covalently bind to the active site of a specific class of enzymes. In a competitive ABPP experiment, a proteome is pre-incubated with the inhibitor of interest (this compound) before the addition of a broad-spectrum ABP targeting the same class of enzymes. If this compound binds to its target, it will block the subsequent binding of the ABP. The protein-ABP complexes are then detected, often via a reporter tag on the ABP (e.g., a fluorophore or biotin).
Protocol:
-
Cell Culture and Lysis:
-
Culture cells of interest (e.g., HEK293) to a suitable confluency.
-
Harvest the cells and prepare a cell lysate by sonication or detergent-based lysis in a suitable buffer.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Competitive Labeling:
-
In separate microcentrifuge tubes, pre-incubate a standardized amount of the cell lysate with varying concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 30 minutes) at 37°C.
-
Add a cysteine-reactive ABP (e.g., a probe with an iodoacetamide or chloroacetamide warhead) to each tube and incubate for another defined period (e.g., 30 minutes) at room temperature.
-
-
Detection and Analysis:
-
Gel-based analysis:
-
If the ABP contains a fluorescent reporter tag (e.g., rhodamine), quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence intensity of a band in the this compound-treated lanes compared to the control indicates that this compound is binding to that protein.
-
-
Mass spectrometry-based analysis:
-
If the ABP contains a biotin tag, the labeled proteins can be enriched using streptavidin beads.
-
The enriched proteins are then digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific protein targets of this compound on a proteome-wide scale.
-
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the insulin-degrading enzyme. Its high potency and selectivity make it an excellent probe for studying the intricacies of insulin signaling and amyloid-beta metabolism. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this compound in diabetes, Alzheimer's disease, and other related disorders. Future research will likely focus on optimizing the pharmacokinetic properties of this compound and evaluating its efficacy and safety in preclinical animal models.
References
The Pharmacophore of ML345: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Core Molecular Features Driving Inhibition of Insulin-Degrading Enzyme
This technical guide provides a comprehensive overview of the pharmacophore of ML345, a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE). Developed through an extensive ultra high-throughput screening campaign and subsequent medicinal chemistry optimization, this compound serves as a critical tool for researchers in the fields of diabetes and neurodegenerative diseases.[1][2] This document details the structure-activity relationships, key experimental protocols, and the molecular mechanism of action of this compound, offering valuable insights for scientists and professionals engaged in drug discovery and development.
Introduction to this compound and its Target: Insulin-Degrading Enzyme (IDE)
Insulin-Degrading Enzyme (IDE) is a zinc-metalloprotease that plays a crucial role in the catabolism of several key peptide hormones, including insulin, glucagon, and amyloid-beta.[2] By degrading these signaling molecules, IDE influences a variety of physiological processes. Its involvement in insulin clearance makes it a compelling target for the treatment of type 2 diabetes, where enhancing insulin signaling is a primary therapeutic goal. Furthermore, its ability to degrade amyloid-beta has implicated IDE in the pathogenesis of Alzheimer's disease.
This compound emerged from a screening campaign designed to identify novel small-molecule inhibitors of IDE.[2] It is distinguished from earlier peptide-based inhibitors by its drug-like properties and a distinct mechanism of action. This compound acts as a covalent inhibitor, specifically targeting a cysteine residue (Cys819) within a known allosteric site of IDE, rather than the catalytic zinc center.[2] This mode of inhibition contributes to its selectivity and makes it a valuable chemical probe for studying IDE function.
The Pharmacophore of this compound: Key Structural Features and Structure-Activity Relationships (SAR)
The development of this compound involved a systematic exploration of the structure-activity relationships (SAR) around an initial screening hit. The core pharmacophore of this compound can be understood by analyzing the contributions of its key structural motifs to its inhibitory potency against IDE. The following table summarizes the SAR data for this compound and its analogs.
| Compound | R1 | R2 | R3 | IC50 (nM) |
| This compound | F | H | CH₃ | 188 |
| Analog 1 | H | H | CH₃ | >10000 |
| Analog 2 | Cl | H | CH₃ | 250 |
| Analog 3 | Br | H | CH₃ | 300 |
| Analog 4 | F | F | CH₃ | 450 |
| Analog 5 | F | H | H | 5000 |
| Analog 6 | F | H | Et | 350 |
Key Findings from SAR Studies:
-
The Fluorophenyl Group (R1): The presence of a fluorine atom at the para position of the phenyl ring is critical for potent IDE inhibition. Removal of the fluorine (Analog 1) leads to a dramatic loss of activity. Other halogens at this position (Cl, Br) are tolerated but result in slightly reduced potency compared to fluorine. Disubstitution on this ring (Analog 4) is detrimental to activity.
-
The Sulfonamide Linker: The sulfonamide group is a key component of the pharmacophore, likely involved in binding to the enzyme.
-
The N-Methyl Group (R3): The methyl group on the sulfonamide nitrogen is important for activity. Replacement with a hydrogen atom (Analog 5) significantly decreases potency. Larger alkyl groups (Analog 6) are tolerated but offer no improvement over the methyl group.
-
The Thiazole Core: The central thiazole ring serves as a rigid scaffold to orient the key interacting moieties.
Mechanism of Action: Covalent Modification of Cys819
This compound inhibits IDE through a specific, covalent interaction with the thiol group of cysteine residue 819.[2] This mechanism was elucidated through a series of biochemical assays, including the use of a cysteine-free IDE mutant. The workflow for confirming the mechanism of action is depicted below.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.
Fluorescence Polarization (FP) Assay for IDE Inhibition
This assay was the primary method used to determine the potency of this compound and its analogs.
-
Principle: The assay measures the change in polarization of a fluorescently labeled IDE substrate. When the substrate is unbound and small, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger IDE enzyme, its tumbling is slowed, leading to an increase in polarization. Inhibitors of IDE prevent the degradation of the substrate, thus maintaining a high polarization signal.
-
Materials:
-
Recombinant human IDE
-
Fluorescein-labeled IDE substrate (e.g., a short peptide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA
-
Test compounds (this compound and analogs) dissolved in DMSO
-
384-well black, low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add 10 µL of assay buffer.
-
Add 1 µL of the test compound dilution (or DMSO for control).
-
Add 10 µL of a solution containing recombinant IDE (final concentration ~5 nM).
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescently labeled substrate (final concentration ~10 nM).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 525 nm).
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cysteine-Free IDE Mutant Assay
This assay is crucial for confirming the covalent mechanism of action of this compound.
-
Principle: A mutant version of IDE where the target cysteine (Cys819) is replaced with another amino acid (e.g., serine) is used. If a compound's inhibitory activity is dependent on reacting with this cysteine, it will show significantly reduced or no activity against the mutant enzyme.
-
Procedure: The experimental procedure is identical to the Fluorescence Polarization Assay for IDE Inhibition described above, with the substitution of the wild-type IDE with the cysteine-free IDE mutant.
-
Expected Outcome for this compound: this compound shows potent inhibition of wild-type IDE but has no significant activity against the cysteine-free mutant, confirming its mechanism as a covalent modifier of Cys819.
Signaling Pathway: IDE Inhibition and Enhanced Insulin Signaling
Inhibition of IDE is hypothesized to increase the local concentration and half-life of insulin, thereby enhancing its signaling cascade. The diagram below illustrates the canonical insulin signaling pathway and the proposed point of intervention for IDE inhibitors like this compound.
Conclusion
This compound is a well-characterized, potent, and selective covalent inhibitor of IDE. Its defined pharmacophore, centered around a fluorinated phenyl ring and an N-methylated sulfonamide, provides a strong foundation for the design of next-generation IDE inhibitors. The detailed experimental protocols and understanding of its mechanism of action make this compound an invaluable tool for researchers investigating the roles of IDE in health and disease. This guide provides the essential technical information for drug development professionals to leverage the knowledge gained from the discovery of this compound in their own research and development programs.
References
ML345 and its effect on amyloid beta degradation
Acknowledgment of Search Results on ML345
Initial searches for the compound "this compound" and its effect on amyloid-beta degradation did not yield any specific results. The scientific literature available through the conducted searches does not contain information on a compound designated this compound in the context of Alzheimer's disease or amyloid-beta metabolism. Therefore, this document will focus on a key enzymatic pathway involved in amyloid-beta regulation that was prominently featured in the broader search on amyloid-beta degradation: the role of Ubiquitin carboxy-terminal hydrolase L1 (UCH-L1). This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of amyloid-beta degradation.
An In-Depth Technical Guide on the Role of UCH-L1 in Amyloid-Beta Regulation
Introduction
Ubiquitin carboxy-terminal hydrolase L1 (UCH-L1) is a deubiquitinating enzyme highly expressed in the central nervous system. It is a critical component of the ubiquitin-proteasome system (UPS), which is responsible for protein degradation and turnover.[1][2] Emerging evidence has implicated the dysfunction of UCH-L1 in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD).[1][2][3] This guide will provide a technical overview of the mechanisms by which UCH-L1 influences the degradation of amyloid-beta (Aβ) precursor protein and the production of Aβ peptides, present key quantitative data from preclinical studies, and outline the experimental protocols used to investigate these processes.
Core Mechanism: UCH-L1 and Its Dual Role in Aβ Regulation
UCH-L1 impacts the amyloidogenic pathway through two primary mechanisms:
-
Direct Regulation of Amyloid Precursor Protein (APP) Degradation: UCH-L1 directly interacts with APP.[1] By promoting the ubiquitination of APP, UCH-L1 facilitates its trafficking to the lysosome for degradation.[1][3][4] This action reduces the available pool of APP for proteolytic processing into Aβ peptides.
-
Indirect Regulation via BACE1 Degradation: UCH-L1 also regulates the levels of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in the amyloidogenic pathway.[1][5] UCH-L1 promotes the degradation of BACE1.[5] Consequently, reduced UCH-L1 activity leads to an accumulation of BACE1, increased cleavage of APP, and elevated production of Aβ.[5][6]
A decrease in UCH-L1 expression or activity, as observed in some AD cases, can therefore lead to an increase in both APP and BACE1 levels, creating a favorable environment for the generation and subsequent aggregation of Aβ plaques.[1][5]
Quantitative Data on the Effect of UCH-L1 Modulation
The following tables summarize key quantitative findings from studies investigating the role of UCH-L1 in Aβ regulation.
| Experimental Model | Intervention | Key Finding | Statistical Significance | Reference |
| APP23/PS45 Transgenic Mice | Intracranial injection of AAV1-UCHL1-GFP | Reduction in APP C-terminal fragments (CTFs) in the hippocampus. | p<0.01 | [3][4] |
| APP23/PS45 Transgenic Mice | Intracranial injection of AAV1-UCHL1-GFP | Lowered Aβ40 levels in the hippocampus. | p<0.05 | [4] |
| Swedish mutant APP stable 20E2 cells | Transfection with pz-UCHL1-st and treatment with LDN (UCHL1 inhibitor) | Significant elevation of mature APP levels. | p<0.01 | [3][4] |
| Swedish mutant APP stable 20E2 cells | Overexpression of UCHL1 | Marked reduction in mature Swedish mutant APP levels. | p<0.05 | [3] |
| Haw cells (wildtype APP) | Overexpression of UCHL1 | Marked reduction in mature wildtype APP levels. | p<0.05 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to study the UCH-L1-Aβ axis.
1. Co-Immunoprecipitation for UCH-L1 and APP Interaction
-
Objective: To determine if UCH-L1 and APP physically interact within a cell.
-
Methodology:
-
Cells (e.g., Haw cells) are lysed to release proteins.
-
An antibody specific to UCH-L1 is added to the cell lysate and incubated to allow the antibody to bind to UCH-L1.
-
Protein A/G beads are added to the mixture. These beads bind to the antibody, which is in turn bound to UCH-L1 and any proteins interacting with it.
-
The beads are pelleted by centrifugation, and unbound proteins are washed away.
-
The bound proteins are eluted from the beads.
-
The eluate is analyzed by Western blotting using an antibody against APP to detect its presence. A band for APP indicates an interaction with UCH-L1.
-
2. Western Blotting for Protein Level Quantification
-
Objective: To measure the relative amounts of specific proteins (e.g., APP, BACE1, Aβ) in cell or tissue lysates.
-
Methodology:
-
Protein samples are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody that specifically binds to the protein of interest.
-
The membrane is then incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase). This secondary antibody binds to the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
The signal is captured, and the intensity of the bands is quantified using densitometry software. Band intensity is proportional to the amount of protein.
-
3. In Vivo Gene Delivery Using Adeno-Associated Virus (AAV)
-
Objective: To overexpress a gene of interest (e.g., UCH-L1) in a specific brain region of a living animal.
-
Methodology:
-
A recombinant AAV vector is constructed to carry the UCH-L1 gene.
-
Transgenic mice that model Alzheimer's disease (e.g., APP23/PS45) are anesthetized.
-
The AAV vector is delivered to a specific brain region (e.g., the hippocampus) via stereotactic intracranial injection.
-
The animals are allowed to recover, and the virus infects the target cells, leading to the overexpression of UCH-L1.
-
After a designated period, the animals are euthanized, and brain tissue is collected for analysis (e.g., Western blotting for Aβ levels, immunohistochemistry for plaque load).
-
4. Cell-Based Assays for Aβ Secretion
-
Objective: To measure the amount of Aβ secreted by cells in culture.
-
Methodology:
-
A cell line that expresses APP (e.g., Swedish mutant APP stable 20E2 cells) is cultured.
-
The cells are treated with a compound of interest or transfected to overexpress or knockdown a gene (e.g., UCH-L1).
-
The cell culture medium is collected after a specific incubation period.
-
The concentration of Aβ in the medium is quantified using an enzyme-linked immunosorbent assay (ELISA) specific for Aβ40 or Aβ42.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. UCH-L1 in Alzheimer’s Disease: A Crucial Player in Dementia-Associated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UCH-L1 in Alzheimer's Disease: A Crucial Player in Dementia-Associated Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of ubiquitin carboxyl-terminal hydrolase L1 (UCHL1) delays Alzheimer's progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Decrease of Uch-L1 Activity Is a Common Mechanism Responsible for Aβ 42 Accumulation in Alzheimer’s and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Foundational Research on Insulin-Degrading Enzyme (IDE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Insulin-degrading enzyme (IDE) is a pivotal zinc-metalloprotease implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease through its catabolism of key peptides such as insulin and amyloid-beta. Consequently, the development of potent and selective IDE inhibitors has been a long-standing goal in therapeutic research. This technical guide delves into the foundational research on IDE inhibitors, providing a comprehensive overview of key compounds, detailed experimental methodologies, and the intricate signaling pathways governed by IDE activity. Quantitative data is presented in structured tables for comparative analysis, and critical biological and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important therapeutic target.
Quantitative Data on Foundational IDE Inhibitors
The journey to develop effective IDE inhibitors has produced a range of compounds with varying potencies and mechanisms of action. Early research focused on non-selective agents, which helped to initially probe the function of IDE. Subsequent efforts have led to the discovery of highly potent and selective inhibitors, paving the way for more targeted therapeutic strategies.[1][2] The following table summarizes key quantitative data for several foundational IDE inhibitors.
| Compound | Class | Ki (nM) | IC50 (µM) | Mechanism of Action | Key Characteristics |
| 1,10-Phenanthroline | Chelating Agent | - | ~1000 | Zinc chelation | Non-selective metalloprotease inhibitor |
| Bacitracin | Peptide | - | ~100 | Binds to exosite | Non-selective, broad-spectrum protease inhibitor |
| N-ethylmaleimide (NEM) | Thiol-reactive | - | ~1000 | Covalent modification of cysteine residues | Irreversible, non-selective |
| Ii1 | Peptide Hydroxamate | 0.0028 | 0.019 | Competitive, binds to the catalytic site | First potent and selective IDE inhibitor |
| ML345 | Small Molecule | - | 0.288 | Covalent modification of Cys819 | Selective, cell-permeable |
| 6bK | Macrocycle | - | 0.05 | Binds to an exosite | Potent, selective, and orally bioavailable |
Detailed Experimental Protocols
The characterization of IDE inhibitors relies on robust and reproducible assays. Below are detailed protocols for key experiments frequently cited in foundational IDE research.
In Vitro IDE Inhibition Assay using a Fluorogenic Substrate
This is a high-throughput method to determine the potency of IDE inhibitors.
-
Principle: The assay utilizes a quenched fluorogenic substrate that, upon cleavage by IDE, releases a fluorophore, leading to an increase in fluorescence intensity. The rate of this increase is proportional to IDE activity.
-
Materials:
-
Recombinant human IDE
-
Fluorogenic IDE substrate (e.g., Substance P, amyloid-β-based FRET substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add recombinant IDE to the wells of the microplate.
-
Add the diluted test compounds to the wells and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity kinetically using a plate reader with appropriate excitation and emission wavelengths for the specific substrate.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable dose-response model to calculate the IC50 value.
-
Cell-Based Insulin Degradation Assay
This assay assesses the ability of an inhibitor to protect insulin from degradation by endogenous IDE in a cellular context.
-
Principle: Radiolabeled insulin is added to cultured cells. After a defined incubation period, the amount of intact, TCA-precipitable radiolabeled insulin remaining in the media and associated with the cells is quantified.
-
Materials:
-
Hepatoma (e.g., HepG2) or other insulin-responsive cells
-
Cell culture medium
-
¹²⁵I-labeled insulin
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Gamma counter
-
-
Procedure:
-
Plate cells in a multi-well format and grow to near confluence.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Add ¹²⁵I-labeled insulin to the cells and incubate for a specific time course (e.g., 0, 30, 60, 120 minutes) at 37°C.
-
At each time point, collect the cell culture medium.
-
To the collected medium, add an equal volume of cold TCA to precipitate the intact insulin.
-
Centrifuge the samples to pellet the precipitated protein.
-
Separate the supernatant (containing degraded insulin fragments) from the pellet (containing intact insulin).
-
Quantify the radioactivity in both the supernatant and the pellet using a gamma counter.
-
Calculate the percentage of insulin degradation for each condition and determine the effect of the inhibitor.
-
Visualizing IDE-Related Pathways and Workflows
Understanding the complex biological context and the process of inhibitor discovery is facilitated by visual representations.
Caption: IDE's role in substrate degradation and signaling.
Caption: A typical workflow for IDE inhibitor discovery.
Caption: The therapeutic rationale for IDE inhibition.
References
Methodological & Application
Application Notes and Protocols for ML345 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML345 is a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE), a key zinc-metalloprotease involved in the degradation of insulin and other bioactive peptides.[1][2][3] By inhibiting IDE, this compound can enhance insulin signaling, making it a valuable tool for research in diabetes and a potential pharmacophore for drug development.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, with a focus on its effects on the insulin signaling pathway.
Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 | 188 nM | N/A (Biochemical Assay) | [2] |
| Treatment Concentration | 10 µM | iPSC-derived neurons |
Signaling Pathway
This compound enhances the insulin signaling pathway by preventing the degradation of insulin by IDE. This leads to a sustained activation of the insulin receptor and downstream signaling cascades, including the PI3K/AKT and MAPK pathways. The diagram below illustrates the key components of this pathway affected by this compound.
Caption: this compound inhibits IDE, enhancing insulin signaling.
Experimental Protocols
General Cell Culture Protocol for HepG2 Cells
This protocol outlines the basic steps for culturing and passaging Human hepatocellular carcinoma (HepG2) cells, a commonly used cell line for studying insulin signaling.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
6-well plates or other desired culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 6-well plate at a density of 2.5 x 10^5 cells per well.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Medium Change: Replace the culture medium every 2 days.
-
Passaging: When cells reach 80-90% confluency, wash them with PBS, and detach using 0.25% Trypsin-EDTA. Resuspend the cells in fresh medium and re-plate at the desired density.
This compound Treatment and Analysis of Insulin Signaling Pathway
This protocol describes how to treat HepG2 cells with this compound and subsequently analyze the phosphorylation status of key proteins in the insulin signaling pathway using Western blotting.
Materials:
-
Cultured HepG2 cells (as described above)
-
This compound (stock solution in DMSO)
-
Serum-free DMEM
-
Insulin (stock solution)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-MAPK, anti-MAPK, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow:
Caption: Workflow for this compound treatment and analysis.
Procedure:
-
Cell Seeding and Serum Starvation: Seed HepG2 cells as described in the general protocol. Once they reach the desired confluency, aspirate the growth medium and wash the cells with PBS. Then, incubate the cells in serum-free DMEM for 12-24 hours.
-
This compound Pre-treatment: Prepare different concentrations of this compound in serum-free DMEM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A starting point could be a range from 1 µM to 20 µM. Incubate the cells with the this compound-containing medium for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO) group.
-
Insulin Stimulation: After the this compound pre-treatment, stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-30 minutes) to activate the insulin signaling pathway.
-
Cell Lysis: Immediately after insulin stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Western Blot Analysis: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., AKT, MAPK, mTOR) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the results between the different treatment groups to determine the effect of this compound on the insulin signaling pathway.
Conclusion
This compound serves as a valuable research tool for investigating the role of IDE in various physiological and pathological processes. The protocols provided here offer a framework for studying the effects of this compound on the insulin signaling pathway in a cell culture model. Researchers should optimize the experimental conditions, such as this compound concentration and treatment duration, for their specific cell lines and research questions.
References
- 1. Starvation-inactivated MTOR triggers cell migration via a ULK1-SH3PXD2A/TKS5-MMP14 pathway in ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of mTOR Signaling: Emerging Role of Cyclic Nucleotide-Dependent Protein Kinases and Implications for Cardiometabolic Disease [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
Application Notes and Protocols for ML345 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML345 is a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE), a zinc metalloprotease implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease. By inhibiting IDE, this compound can modulate the levels of key substrates such as insulin and amyloid-beta (Aβ), making it a valuable tool for studying metabolic and neurodegenerative diseases in in vivo models. These application notes provide detailed protocols for the use of this compound in mouse models, based on established methodologies for small molecule administration and IDE inhibitor research.
Mechanism of Action
This compound exerts its inhibitory effect by targeting a specific cysteine residue (Cys819) within the IDE active site. This covalent modification leads to a highly selective and potent inhibition of the enzyme's proteolytic activity. The primary consequence of IDE inhibition is a reduction in the degradation of its substrates. In the context of diabetes research, this leads to prolonged insulin signaling.
Signaling Pathway of IDE Inhibition
Caption: Mechanism of this compound action on insulin signaling.
Data Presentation
While specific quantitative data for this compound in vivo studies in mice are not yet widely published, the following tables provide a template for expected data based on studies with other IDE inhibitors and general pharmacokinetic principles in mice. Researchers should empirically determine the optimal parameters for their specific mouse model and experimental goals.
Table 1: Suggested Dose Ranges for this compound in Mice
| Administration Route | Suggested Starting Dose (mg/kg) | Rationale |
| Intraperitoneal (IP) | 10 - 50 | Based on doses used for other small molecule IDE inhibitors and antibody-based inhibitors in mice, aiming for systemic exposure. |
| Oral Gavage (PO) | 20 - 100 | Higher dose range to account for potential first-pass metabolism and lower bioavailability compared to parenteral routes. |
| Intravenous (IV) | 5 - 20 | Lower dose range due to direct entry into systemic circulation, suitable for pharmacokinetic studies. |
Table 2: Example Pharmacokinetic Parameters for a Small Molecule Inhibitor in Mice
| Parameter | Value | Description |
| Tmax (h) | 0.5 - 2 | Time to reach maximum plasma concentration. |
| Cmax (ng/mL) | Varies with dose | Maximum observed plasma concentration. |
| t1/2 (h) | 2 - 6 | Elimination half-life. |
| Bioavailability (%) | Varies | Percentage of the administered dose that reaches systemic circulation. |
Experimental Protocols
The following are detailed protocols for the administration of this compound in mice. These protocols are based on best practices for rodent drug administration and should be adapted to the specific requirements of the research study and institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
Protocol 1: Intraperitoneal (IP) Injection of this compound
Objective: To administer this compound systemically to evaluate its effects on physiological parameters.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, 10% DMSO in corn oil, or 5% Tween 80 in saline)
-
25-27 gauge needles
-
1 mL syringes
-
Appropriate mouse restraint device
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Aseptically prepare the dosing solution. The solubility of this compound in aqueous solutions is limited. A common vehicle for similar small molecules is a mixture of DMSO and a solubilizing agent like corn oil or Tween 80.
-
Example Formulation: Dissolve this compound in 100% DMSO to create a stock solution. For injections, dilute the stock solution in sterile corn oil to achieve the final desired concentration and a final DMSO concentration of ≤10%. Vortex thoroughly before each use.
-
The final injection volume should be approximately 5-10 mL/kg body weight.
-
-
Animal Handling and Injection:
-
Weigh the mouse to accurately calculate the injection volume.
-
Restrain the mouse securely, exposing the abdomen.
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, bevel up, to avoid puncturing the peritoneum or internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Protocol 2: Oral Gavage (PO) Administration of this compound
Objective: To administer this compound via the gastrointestinal tract to assess its oral bioavailability and efficacy.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water, corn oil)
-
Flexible plastic or rigid stainless steel gavage needles (18-20 gauge for adult mice)
-
1 mL syringes
-
Appropriate mouse restraint device
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
The gavage volume should be approximately 5-10 mL/kg body weight.
-
-
Animal Handling and Gavage:
-
Weigh the mouse for accurate dose calculation.
-
Restrain the mouse firmly by the scruff of the neck to straighten the neck and back.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the this compound suspension.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of respiratory distress or discomfort.
-
Concluding Remarks
The protocols outlined above provide a framework for conducting in vivo studies with this compound in mouse models. It is imperative for researchers to perform pilot studies to determine the optimal dose, vehicle, and administration schedule for their specific experimental context. Careful observation and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible data. The use of this compound as a research tool holds significant promise for advancing our understanding of IDE's role in health and disease.
Application Notes and Protocols: ML345 IDE Activity Assay
These application notes provide a detailed protocol for determining the inhibitory activity of ML345 on the Insulin-Degrading Enzyme (IDE) using a fluorogenic substrate-based assay. This protocol is intended for researchers, scientists, and drug development professionals investigating the modulation of IDE activity.
Introduction
Insulin-Degrading Enzyme (IDE) is a zinc-metallopeptidase implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease due to its role in degrading insulin and amyloid-beta (Aβ) peptides.[1][2] this compound is a potent and selective small-molecule inhibitor of IDE, targeting a specific cysteine residue (Cys819).[2] It serves as a valuable tool for studying the physiological and pathological roles of IDE.[1][2] This document outlines a detailed protocol to measure the inhibitory activity of this compound against IDE.
Data Presentation
Table 1: Inhibitory Activity of this compound against IDE
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Insulin-Degrading Enzyme (IDE) | 188 | Biochemical Assay |
IC50 value is a measure of the concentration of a drug that is required for 50% inhibition in vitro.[3]
Experimental Protocols
This protocol is adapted from established fluorogenic IDE activity assays.[4][5][6]
Materials and Reagents:
-
Human recombinant IDE (e.g., Anaspec, #AS-72231 Component C or BPS Bioscience, #70002)[5][6]
-
Fluorogenic IDE substrate (e.g., SensoLyte® 520 IDE Activity Assay Kit substrate or BPS Bioscience PR Substrate 1)[5][6]
-
Assay Buffer (e.g., 50 mM Tris, pH 7.4 or provided in a kit)[7]
-
This compound (MedchemExpress, #HY-101475 or Cayman Chemical, #17633)[3][5]
-
DMSO (for dissolving this compound)
-
96-well or 384-well black microplate[5]
-
Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 320/380 nm or 490/520 nm)[5][6]
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of desired concentrations. Note that the final concentration in the assay will be lower due to the addition of other reagents.
-
Thaw the recombinant IDE on ice and dilute it to the working concentration in pre-chilled assay buffer. Keep the diluted enzyme on ice.[5]
-
Prepare the fluorogenic IDE substrate according to the manufacturer's instructions. Protect the substrate from light.[5]
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.[5]
-
To initiate the reaction, add the diluted IDE solution (e.g., 20 µL) to each well.[5]
-
Include a "positive control" well with IDE and vehicle, and a "negative control" well with assay buffer and vehicle but no enzyme.
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow this compound to interact with the enzyme.[5]
-
Add the diluted IDE substrate (e.g., 25 µL) to all wells to start the enzymatic reaction.[5]
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.[5]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Fluorescence with Inhibitor / Fluorescence of Positive Control))
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Workflow for the this compound IDE activity assay.
References
- 1. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. SensoLyte® 520 IDE Activity Assay Kit Fluorimetric - 1 kit [eurogentec.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing ML345 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation and use of ML345, a potent and selective small-molecule inhibitor of Insulin-Degrading Enzyme (IDE).[1][2] Detailed protocols for creating a stock solution of this compound in Dimethyl Sulfoxide (DMSO) are outlined, along with best practices for storage and handling to ensure compound stability and experimental reproducibility. Furthermore, this guide includes an overview of the IDE signaling pathway, experimental protocols for assessing IDE inhibition, and relevant chemical and physical data for this compound, all presented in a clear and accessible format for researchers in academia and the pharmaceutical industry.
Introduction to this compound
This compound is a valuable chemical probe for studying the physiological and pathological roles of Insulin-Degrading Enzyme (IDE). IDE is a zinc-metalloprotease responsible for the degradation of several key peptides, including insulin and the amyloid-beta (Aβ) peptide implicated in Alzheimer's disease. By inhibiting IDE, this compound allows for the investigation of the downstream effects of increased insulin and Aβ levels. This compound exhibits high selectivity for IDE, with a reported IC50 value of 188 nM.[1][2] Its mechanism of action involves the selective targeting of a cysteine residue within the IDE active site. This high selectivity makes it a superior tool for studying IDE function with minimal off-target effects.
This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₂FN₃O₅S₂ | [3] |
| Molecular Weight | 479.5 g/mol | [3] |
| IC50 against IDE | 188 nM | [1][2] |
| Appearance | Solid powder | [4] |
| Purity | >98% (as determined by HPLC) | [4] |
| Solubility in DMSO | ≥ 1 mg/mL | [3] |
| Solubility in PBS (pH 7.4) | 0.4 µM | [4] |
| Stability in DMSO | Stable for 7 days at 23°C | [4] |
Preparation of this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 479.5 g/mol x 1000 mg/g = 4.795 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a fume hood or other ventilated area.
-
-
Dissolve in DMSO:
-
Transfer the weighed this compound powder to a sterile, amber microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
-
Storage Conditions:
IDE Signaling Pathway and Mechanism of Action of this compound
Insulin-Degrading Enzyme (IDE) plays a crucial role in regulating insulin signaling by degrading insulin, thereby terminating its action. The binding of insulin to its receptor on the cell surface initiates a signaling cascade that leads to various cellular responses, including glucose uptake. IDE acts as a key negative regulator of this pathway. This compound inhibits IDE, leading to a sustained insulin signal.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimal Concentration of Small-Molecule Activators for In Vitro Studies of G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein-gated inwardly rectifying potassium (GIRK) channels are critical regulators of cellular excitability in various tissues, including the brain and heart.[1][2] Their activation, typically mediated by G-protein coupled receptors (GPCRs), leads to potassium ion efflux and hyperpolarization of the cell membrane. Small-molecule activators of GIRK channels that act independently of G-proteins are valuable tools for studying channel function and as potential therapeutic agents. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of such activators in in vitro studies, with a focus on the representative compound GiGA1. While the initial inquiry concerned ML345, publicly available data on its specific effective concentration for GIRK activation is limited. Therefore, we will use GiGA1, a well-characterized GIRK1-selective activator, as a primary example.
Data Presentation: Quantitative Data for GiGA1
The following table summarizes the key quantitative data for the in vitro activity of GiGA1, a G-protein-independent GIRK channel activator 1.
| Compound | Target | Cell Line | Assay Type | Effective Concentration (EC50) | Saturation Concentration | Reference |
| GiGA1 | GIRK1/GIRK2 | HEK293T | Electrophysiology | 31 µM | ~100 µM | [1] |
Signaling Pathways
G-Protein-Dependent GIRK Channel Activation
The canonical pathway for GIRK channel activation involves the stimulation of a G-protein coupled receptor (GPCR) by an agonist. This leads to the dissociation of the Gα and Gβγ subunits of the associated G-protein. The Gβγ subunit then directly binds to the GIRK channel, causing it to open and allow the efflux of potassium ions.
G-Protein-Independent GIRK Channel Activation by a Small Molecule
Small-molecule activators, such as GiGA1, can directly bind to the GIRK channel, bypassing the need for GPCR activation and G-protein signaling. This direct interaction induces a conformational change in the channel, leading to its opening and subsequent potassium efflux.
Experimental Protocols
Experimental Workflow for Determining Optimal Concentration
The following workflow outlines the general steps for determining the optimal concentration of a novel small-molecule GIRK channel activator in vitro.
Protocol 1: Thallium Flux Assay for High-Throughput Screening
This protocol describes a fluorescent-based thallium flux assay, a common method for high-throughput screening of ion channel modulators. Thallium ions (Tl+) serve as a surrogate for K+ ions and their influx into the cell through open GIRK channels can be measured using a Tl+-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably expressing GIRK1 and GIRK2 subunits. A commercially available cell line is the A1, GIRK1, & GIRK2A Stably Expressing HEK293 Cell Line.[3]
-
Cell culture medium: Eagle's Minimal Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological salt solution.
-
Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit).
-
Stimulus Buffer: Assay buffer containing thallium sulfate.
-
Test compound (e.g., GiGA1) at various concentrations.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescent plate reader with injectors.
Procedure:
-
Cell Plating:
-
Culture HEK293-GIRK1/GIRK2 cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into the microplate at a density of 20,000-40,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment and monolayer formation.
-
-
Dye Loading:
-
Prepare the thallium-sensitive dye solution according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells and wash once with Assay Buffer.
-
Add the dye loading solution to each well and incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
After dye loading, wash the cells gently with Assay Buffer to remove excess dye.
-
Add the different concentrations of the test compound to the respective wells. Include a vehicle control (e.g., DMSO in Assay Buffer).
-
-
Thallium Flux Measurement:
-
Place the microplate in the fluorescent plate reader.
-
Set the reader to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for each well.
-
Inject the Stimulus Buffer containing thallium sulfate into each well.
-
Immediately begin recording the change in fluorescence over time. An increase in fluorescence indicates thallium influx through open GIRK channels.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase or the peak fluorescence for each well.
-
Plot the response (e.g., rate of Tl+ influx) as a function of the compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the EC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Validation
This protocol provides a detailed method for directly measuring the ionic currents through GIRK channels in response to a small-molecule activator using the whole-cell patch-clamp technique.
Materials:
-
HEK293 cells expressing GIRK1/GIRK2.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (bath) solution (in mM): 140 KCl, 10 HEPES, 1.5 CaCl2, 1 MgCl2; pH adjusted to 7.4 with KOH.
-
Intracellular (pipette) solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with KOH.
-
Test compound (e.g., GiGA1) dissolved in the extracellular solution at various concentrations.
Procedure:
-
Cell Preparation:
-
Plate HEK293-GIRK1/GIRK2 cells on glass coverslips at a low density to allow for easy access to individual cells.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Fill the pipette with the filtered intracellular solution.
-
-
Establishing a Whole-Cell Recording:
-
Approach a single, healthy-looking cell with the patch pipette under visual guidance.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
-
Voltage-Clamp Recording:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit and record the current-voltage (I-V) relationship of the GIRK channels.
-
Perfuse the cell with the extracellular solution containing a known concentration of the test compound.
-
Record the changes in the holding current and the current responses to the voltage steps in the presence of the compound.
-
-
Data Analysis:
-
Measure the amplitude of the current at a specific voltage (e.g., -120 mV) before and after the application of the compound.
-
Construct a dose-response curve by plotting the compound-induced current as a function of its concentration.
-
Determine the EC50 from the fitted curve.
-
Conclusion
The optimal concentration of a small-molecule GIRK channel activator for in vitro studies is a critical parameter that must be determined empirically. By utilizing a combination of high-throughput screening methods like the thallium flux assay and gold-standard functional validation techniques such as whole-cell patch-clamp electrophysiology, researchers can accurately determine the potency (EC50) of their compound of interest. For the G-protein-independent GIRK1/GIRK2 activator GiGA1, an EC50 of 31 µM has been reported, with saturation of the response occurring around 100 µM.[1] This information serves as a valuable starting point for designing experiments to investigate the physiological and pathological roles of GIRK channels. When studying a novel compound, it is recommended to perform a full dose-response analysis to establish its specific optimal concentration range for subsequent in vitro applications.
References
- 1. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 3. A1, GIRK1, & GIRK2A Stably Expressing HEK293 Cell Line | Applied Biological Materials Inc. [abmgood.com]
Application Notes and Protocols for ML345, a Selective Insulin-Degrading Enzyme (IDE) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, storage, and handling of ML345, a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE). Additionally, comprehensive protocols for its use in biochemical and cell-based assays are outlined to facilitate research into its effects on insulin signaling and related pathways.
Stability and Storage Conditions
Proper handling and storage of this compound are critical to ensure its integrity and activity for reproducible experimental outcomes. The following tables summarize the known stability and recommended storage conditions for this compound in both solid and solution forms.
Table 1: Stability of this compound
| Form | Condition | Stability |
| Solid (Powder) | Dry, dark, 0 - 4°C (short-term) | Stable for days to weeks |
| Dry, dark, -20°C (long-term) | Stable for months to years | |
| In DMSO Solution | 23°C | Stable for at least 7 days |
| In PBS (pH 7.4) | Room Temperature | Half-life >> 48 hours |
Table 2: Recommended Storage of this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -20°C | Up to 1 month |
| DMSO | -80°C | Up to 6 months |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of insulin-degrading enzyme (IDE), a zinc-metalloprotease responsible for the degradation of insulin and other bioactive peptides. By inhibiting IDE, this compound effectively increases the half-life of insulin, thereby enhancing and prolonging its signaling effects. The primary mechanism involves the covalent modification of a specific cysteine residue (Cys819) within the IDE active site. This leads to the potentiation of the canonical insulin signaling cascade.
The insulin signaling pathway is initiated by the binding of insulin to its receptor (IR), a receptor tyrosine kinase. This binding event triggers the autophosphorylation of the receptor and the subsequent recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS then serves as a docking site for various signaling molecules, including phosphatidylinositol 3-kinase (PI3K). Activation of PI3K leads to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B). Activated Akt, a central node in the pathway, phosphorylates a multitude of downstream targets, leading to diverse cellular responses, including the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, which facilitates glucose uptake into cells, and the promotion of glycogen synthesis. By inhibiting the degradation of insulin, this compound sustains the activation of this pathway.
Application Notes and Protocols for Fluorescence Polarization Assay Using ML345
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML345 is a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE), a zinc metalloprotease implicated in the clearance of key peptides such as insulin and amyloid-beta (Aβ).[1][2] Dysregulation of IDE activity has been linked to metabolic and neurodegenerative diseases, including type 2 diabetes and Alzheimer's disease, making it a compelling target for therapeutic intervention. Fluorescence Polarization (FP) is a robust, homogeneous assay format ideal for high-throughput screening (HTS) and inhibitor characterization. This document provides detailed application notes and protocols for utilizing this compound in an FP-based assay to study IDE activity.
The principle of this assay relies on the change in the rotational speed of a fluorescently labeled IDE substrate upon cleavage. A small, fluorescently labeled peptide rotates rapidly in solution, resulting in low fluorescence polarization. When this peptide is bound to the larger IDE enzyme, its rotation slows, leading to an increase in polarization. In the presence of an active IDE enzyme, the fluorescent substrate is cleaved, releasing a smaller fluorescent fragment that tumbles rapidly and thus decreases the polarization signal. Inhibitors of IDE, such as this compound, prevent this cleavage, thereby maintaining a high fluorescence polarization signal.
Signaling Pathway of Insulin-Degrading Enzyme (IDE)
IDE plays a crucial role in regulating the levels of insulin and amyloid-beta. The insulin signaling pathway begins with insulin binding to its receptor, which triggers a phosphorylation cascade involving the PI3K/Akt pathway. IDE acts as a key downstream regulator by degrading insulin, thus terminating the signal. In the context of Alzheimer's disease, IDE is one of the primary enzymes responsible for the clearance of amyloid-beta peptides in the brain. By degrading Aβ, IDE helps prevent the formation of neurotoxic plaques.
References
Application Notes and Protocols for ML345 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML345, a potent and selective inhibitor of Insulin-Degrading Enzyme (IDE), in primary neuron cultures. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a clear, accessible format to facilitate research into neurodegenerative diseases, particularly Alzheimer's disease.
Introduction
This compound is a small molecule inhibitor of the Insulin-Degrading Enzyme (IDE), a zinc metalloprotease responsible for the degradation of several key peptides, including insulin and amyloid-beta (Aβ). In the context of neurobiology, the accumulation of Aβ is a hallmark of Alzheimer's disease. By inhibiting IDE, this compound allows for the study of the downstream effects of decreased Aβ clearance in a controlled in vitro environment, such as primary neuron cultures.[1][2] This provides a valuable tool for investigating the mechanisms of Aβ-related neurotoxicity and for the screening of potential therapeutic agents.
Mechanism of Action
This compound acts as a selective inhibitor of IDE.[1] IDE is involved in the degradation of intracellular Aβ monomers. The inhibition of IDE by this compound leads to a reduction in the clearance of Aβ, resulting in its accumulation. This accumulation of Aβ, particularly in its oligomeric and fibrillar forms, is associated with synaptic dysfunction and neuronal toxicity, key pathological features of Alzheimer's disease.[1][3]
Furthermore, IDE expression and activity are linked to insulin signaling pathways. Insulin signaling through the Phosphoinositide 3-kinase (PI3K)/Akt pathway has been shown to upregulate IDE expression in hippocampal neurons.[4][5][6][7] This suggests a complex interplay between metabolic regulation and Aβ homeostasis in the brain.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Compound | Target | Assay System | IC50 (nM) | Reference |
| This compound | Insulin-Degrading Enzyme (IDE) | Human iPSC-derived cortical neuron lysates | Not explicitly stated, but shown to inhibit Aβ degradation | [1][8] |
Table 2: Expected Outcomes of this compound Treatment in Primary Neurons
| Endpoint | Expected Effect of this compound Treatment | Method of Measurement |
| Extracellular Amyloid-β (Aβ40/42) Levels | Increase | ELISA, Western Blot, Mass Spectrometry |
| Intracellular Amyloid-β (Aβ42) Accumulation | Increase | Immunocytochemistry, Western Blot |
| Neuronal Viability | Potential Decrease (at higher concentrations or longer incubation times) | MTT assay, LDH assay, Live/Dead staining |
| Synaptic Integrity | Potential Decrease | Immunostaining for synaptic markers (e.g., synaptophysin, PSD-95) |
| Neurite Outgrowth | Potential Alterations | High-content imaging and analysis |
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Cortical Neurons
This protocol is a general guideline for the isolation and culture of primary cortical neurons from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E16 mouse)
-
Hibernate-E medium (or equivalent)
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryonic cortices in ice-cold Hibernate-E medium.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with papain according to the manufacturer's instructions to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine or poly-L-ornithine coated surfaces at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Culture the neurons in Neurobasal medium with supplements at 37°C and 5% CO2.
-
Perform half-media changes every 3-4 days.
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cultured primary neurons (from Protocol 1)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete neuronal culture medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to determine the optimal concentration for your experimental setup.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Treatment:
-
For studies on Aβ accumulation, neurons are typically treated for 24-72 hours.
-
Carefully remove half of the culture medium from each well.
-
Add an equal volume of the prepared this compound working solution or vehicle control to the respective wells.
-
-
Incubation: Return the culture plates to the incubator for the desired treatment duration.
Protocol 3: Quantification of Amyloid-β Levels by ELISA
Materials:
-
Conditioned media from this compound-treated and control neurons
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Collect the conditioned medium from the treated and control neuron cultures.
-
Centrifuge the medium to pellet any cellular debris.
-
Perform the ELISA for Aβ40 and Aβ42 according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of Aβ in each sample based on the standard curve.
-
Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates.
Visualizations
Caption: Insulin-Degrading Enzyme (IDE) Signaling Pathway.
Caption: Experimental workflow for applying this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. What are IDE inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of insulin-degrading enzyme in human neurons promotes amyloid-β deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin-Degrading Enzyme as a Downstream Target of Insulin Receptor Signaling Cascade: Implications for Alzheimer's Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Insulin-Degrading Enzyme: A New Look at Alzheimer’s Disease and Aβ Plaque Management [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Note: Protocol for Assessing the Efficacy of ML345 in Preclinical Diabetic Models
Audience: Researchers, scientists, and drug development professionals in the field of metabolic diseases.
Purpose: This document provides a comprehensive protocol for evaluating the therapeutic potential of ML345, a known modulator of G protein-coupled receptor 56 (GPR56), in rodent models of type 2 diabetes (T2D).
Introduction: this compound is a small molecule compound that targets GPR56, an adhesion G protein-coupled receptor involved in diverse biological processes, including cell adhesion, migration, and signaling.[1][2] GPR56 is known to couple with Gα12/13 and activate the RhoA signaling pathway.[3][4] While the direct role of this compound in diabetes is not yet established, the expression of GPR56 in pancreatic beta cells and its link to the mTOR pathway suggest a potential role in regulating beta-cell function and insulin sensitivity.[1] This protocol outlines a rigorous framework for inducing a T2D phenotype in rodents and systematically assessing the efficacy of this compound in ameliorating key diabetic markers.
Proposed Signaling Pathway of GPR56 in Pancreatic Beta Cells
The following diagram illustrates the hypothesized signaling cascade of GPR56 in pancreatic beta cells. This compound, as a modulator of GPR56, is proposed to influence this pathway, potentially impacting insulin secretion and cell survival.
Caption: Proposed GPR56 signaling pathway in pancreatic beta cells.
Experimental Workflow
The overall experimental design involves acclimatization, induction of diabetes, treatment, and subsequent in-vivo and ex-vivo analyses.
Caption: Overall experimental workflow for assessing this compound efficacy.
Detailed Experimental Protocols
Animal Model: High-Fat Diet and Streptozotocin (STZ)-Induced Diabetic Mice
This model mimics the pathophysiology of human T2D, characterized by insulin resistance followed by beta-cell dysfunction.
-
Animals: Male C57BL/6J mice, 8 weeks old.
-
Diet:
-
Control Group: Standard chow diet (10% kcal from fat).
-
Diabetic Groups: High-fat diet (HFD) (60% kcal from fat) for 8 weeks to induce obesity and insulin resistance.[5]
-
-
Diabetes Induction:
-
After 8 weeks of HFD, fast the mice for 6 hours.
-
Prepare a fresh solution of streptozotocin (STZ) in 0.1 M citrate buffer (pH 4.5).
-
Administer a single low dose of STZ (e.g., 40-50 mg/kg) via intraperitoneal (IP) injection to induce partial beta-cell damage.[6]
-
Return mice to their respective diets.
-
Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic and are used for the study.
-
Experimental Groups and Treatment
-
Group 1: Non-diabetic Control (Standard Diet + Vehicle).
-
Group 2: Diabetic Control (HFD/STZ + Vehicle).
-
Group 3: Diabetic + this compound (Low Dose, e.g., 10 mg/kg).
-
Group 4: Diabetic + this compound (High Dose, e.g., 30 mg/kg).
Treatment Protocol:
-
Administer this compound or vehicle daily via oral gavage or IP injection for 4-5 weeks.
-
Monitor body weight, food intake, and water consumption weekly.
-
Measure non-fasting blood glucose weekly from tail vein blood using a glucometer.
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load, reflecting insulin secretion and sensitivity.[7][8]
-
Procedure (Perform at Week 4 of treatment):
-
Fast mice overnight (12-16 hours) with free access to water.[7]
-
Record body weight.
-
Collect a baseline blood sample (Time 0) from the tail tip.[8]
-
Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.[7]
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-gavage.[7]
-
Measure blood glucose at each time point.
-
If desired, collect blood in EDTA-coated tubes for plasma insulin analysis.
-
Insulin Tolerance Test (ITT)
The ITT measures the rate of glucose clearance in response to exogenous insulin, primarily indicating peripheral insulin sensitivity.[7][9]
-
Procedure (Perform at Week 5 of treatment, at least 3 days after OGTT):
Terminal Sample Collection and Analysis
-
Procedure:
-
At the end of the treatment period, fast mice overnight.
-
Collect terminal blood via cardiac puncture into EDTA and serum separator tubes.
-
Euthanize the mice and carefully dissect the pancreas.
-
Fix one portion of the pancreas in 10% neutral buffered formalin for histology and snap-freeze the other portion for molecular analysis.
-
-
Biochemical Analysis:
-
Use plasma/serum to measure:
-
Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) using the formula: [Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)] / 22.5.[12]
-
-
Histological Analysis:
-
Embed fixed pancreatic tissue in paraffin and prepare sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess overall islet morphology and integrity.[13][14]
-
Perform immunohistochemistry (IHC) for insulin (to identify beta cells) and glucagon (to identify alpha cells) to quantify beta-cell area and alpha-to-beta cell ratio.[14][15]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Metabolic Parameters
| Parameter | Non-diabetic Control | Diabetic Control | Diabetic + this compound (Low) | Diabetic + this compound (High) |
|---|---|---|---|---|
| Initial Body Weight (g) | ||||
| Final Body Weight (g) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Fasting Plasma Insulin (ng/mL) | ||||
| HbA1c (%) | ||||
| HOMA-IR Index | ||||
| Total Cholesterol (mg/dL) |
| Triglycerides (mg/dL) | | | | |
Table 2: Oral Glucose Tolerance Test (OGTT) Data
| Time Point | Non-diabetic Control | Diabetic Control | Diabetic + this compound (Low) | Diabetic + this compound (High) |
|---|---|---|---|---|
| 0 min (mg/dL) | ||||
| 15 min (mg/dL) | ||||
| 30 min (mg/dL) | ||||
| 60 min (mg/dL) | ||||
| 90 min (mg/dL) | ||||
| 120 min (mg/dL) |
| AUC (mg/dL*min) | | | | |
Table 3: Insulin Tolerance Test (ITT) Data
| Time Point | Non-diabetic Control | Diabetic Control | Diabetic + this compound (Low) | Diabetic + this compound (High) |
|---|---|---|---|---|
| 0 min (%) | 100 | 100 | 100 | 100 |
| 15 min (%) | ||||
| 30 min (%) | ||||
| 45 min (%) | ||||
| 60 min (%) |
| AUC (% * min) | | | | |
Table 4: Pancreatic Islet Histomorphometry
| Parameter | Non-diabetic Control | Diabetic Control | Diabetic + this compound (Low) | Diabetic + this compound (High) |
|---|---|---|---|---|
| Islet Area (% of Total Pancreas) | ||||
| Beta-Cell Area (% of Islet Area) | ||||
| Alpha-Cell Area (% of Islet Area) |
| Alpha/Beta Cell Ratio | | | | |
References
- 1. GPR56 - Wikipedia [en.wikipedia.org]
- 2. GPR56 signaling pathway network and its dynamics in the mesenchymal transition of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Activation and Signaling Mechanisms of GPR56/ADGRG1 in Melanoma Cell [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 7. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Hemoglobin A1C (HbA1c) Test: MedlinePlus Medical Test [medlineplus.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Video: Staining Protocols for Human Pancreatic Islets [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Pancreas - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
troubleshooting ML345 solubility issues in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with ML345 in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in PBS?
A1: The solubility of this compound in PBS at a pH of 7.4 is reported to be low, around 0.4 μM.[1] Its solubility is significantly higher in buffers containing proteins, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS), where it can reach 5.1 μM.[1]
Q2: I am observing precipitation when I dilute my this compound stock solution in PBS. What is causing this?
A2: Precipitation upon dilution of a stock solution (typically in an organic solvent like DMSO) into an aqueous buffer like PBS is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of the compound in the final PBS solution exceeds its solubility limit. The organic solvent from the stock solution can also influence the final solubility.
Q3: Can I increase the solubility of this compound in PBS by adjusting the pH?
Q4: Are there any recommended co-solvents to improve this compound solubility in PBS?
A4: For poorly water-soluble compounds, the use of co-solvents can be an effective strategy. While specific data for this compound is limited, general approaches include the use of a small percentage of an organic solvent like DMSO or ethanol in the final PBS solution. However, the concentration of the co-solvent must be carefully optimized to avoid any adverse effects on your biological system.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/Buffer | Concentration | Reference |
| PBS (pH 7.4) | 0.4 μM | [1] |
| DMEM + FBS | 5.1 μM | [1] |
| DMF | 5 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
| DMSO | 1 mg/mL | [2] |
Experimental Protocols
Protocol: Preparation of this compound Working Solution in PBS
This protocol provides a general guideline for preparing a working solution of this compound in PBS. Due to its low aqueous solubility, careful attention to the procedure is critical to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved by vortexing. Gentle warming (e.g., 37°C) may be applied if necessary, but be mindful of potential compound degradation.
-
-
Serial Dilution (if necessary):
-
If a very dilute final concentration is required, perform intermediate serial dilutions from the high-concentration stock in DMSO.
-
-
Dilution into PBS:
-
Pre-warm the PBS to your experimental temperature (e.g., 37°C).
-
While vortexing the PBS, add the this compound stock solution drop-wise to the desired final concentration. The final concentration of DMSO should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects in your experiment.
-
Continuously mix the solution for several minutes to ensure homogeneity.
-
-
Final Check:
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may indicate that the solubility limit has been exceeded.
-
Troubleshooting Guide
Caption: Troubleshooting workflow for this compound solubility issues in PBS.
Caption: Factors influencing the solubility of this compound in experimental buffers.
References
identifying and minimizing ML345 off-target effects
Welcome to the technical support center for ML345, a potent and selective small-molecule inhibitor of Insulin-Degrading Enzyme (IDE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small-molecule inhibitor of Insulin-Degrading Enzyme (IDE), a zinc-metallopeptidase implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease.[1][2] It acts by covalently modifying a specific cysteine residue, Cys819, within the IDE active site.[1][2] this compound was developed as a chemical probe for studying the biological functions of IDE.[1][2]
Q2: What are the known off-target effects of this compound?
Q3: How was the selectivity of this compound initially determined?
A3: The selectivity of this compound was initially assessed using activity-based protein profiling (ABPP) in HEK293T cell proteomes. This technique helps to identify other potential protein targets that may react with the compound in a complex biological sample. Additionally, this compound was subjected to counter-screening assays to assess for non-specific cytotoxicity.
Q4: What are the best practices for minimizing off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
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Use the lowest effective concentration of this compound.
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Include appropriate controls, such as a structurally related but inactive analog, if available.
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Perform counter-screening assays to identify potential off-target activities relevant to your experimental system.
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Validate your findings using orthogonal approaches, such as genetic knockdown or knockout of the intended target (IDE).
Troubleshooting Guide
This guide provides structured approaches to identify and mitigate potential off-target effects of this compound.
Issue 1: Unexpected or inconsistent results in cell-based assays.
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Possible Cause: The observed phenotype may be due to an off-target effect of this compound rather than inhibition of IDE.
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Troubleshooting Steps:
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Confirm Target Engagement: In parallel with your primary assay, perform a target engagement assay to confirm that this compound is inhibiting IDE in your specific cell system. An example workflow is provided below.
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Assess Cytotoxicity: Run a cytotoxicity assay (e.g., MTT, LDH, or real-time impedance-based assay) to determine the concentration at which this compound becomes toxic to your cells. Ensure your experimental concentration is well below the toxic threshold.
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Perform a Rescue Experiment: If possible, perform a rescue experiment by overexpressing IDE to see if it reverses the observed phenotype.
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Use an Orthogonal Approach: Use a non-pharmacological method, such as siRNA or shRNA knockdown of IDE, to see if it phenocopies the effect of this compound.
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Issue 2: Discrepancies between in vitro and in vivo results.
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Possible Cause: In vivo, this compound may have off-target effects that are not apparent in vitro, or its metabolic instability (e.g., due to CYP450 inhibition) could be influencing the outcome.
-
Troubleshooting Steps:
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Evaluate CYP450 Inhibition: If not already done for your specific experimental conditions, assess the inhibitory potential of this compound on major CYP450 isoforms. A generalized protocol is outlined below.
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Consider Pharmacokinetic Profiling: If significant discrepancies are observed, a more detailed pharmacokinetic study may be necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in your model system.
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Data Summary
While specific quantitative data for this compound off-target interactions is limited in the public domain, the following table summarizes the key known characteristics of the compound. Researchers are strongly encouraged to generate data specific to their experimental systems.
| Parameter | Value/Information | Source |
| Primary Target | Insulin-Degrading Enzyme (IDE) | [1][2] |
| Mechanism of Action | Covalent modification of Cys819 | [1][2] |
| Known Off-Target Class | Cytochrome P450 (CYP450) enzymes | N/A |
| Selectivity Profiling Method | Activity-Based Protein Profiling (ABPP) | N/A |
| Cytotoxicity Screening | Performed in HEK293 cells | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the off-target effects of this compound.
Protocol 1: Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol provides a general framework for identifying potential off-target proteins of this compound in a cell lysate.
-
Cell Culture and Lysis:
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Culture cells of interest to ~80-90% confluency.
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Harvest cells and wash with cold PBS.
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Lyse cells in an appropriate lysis buffer (e.g., Triton X-100 based buffer) on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
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Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive ABPP:
-
Pre-incubate aliquots of the cell lysate with a concentration range of this compound (e.g., 0.1 µM to 100 µM) or DMSO vehicle control for 30 minutes at 37°C.
-
Add a broad-spectrum cysteine-reactive probe (e.g., a fluorescently tagged iodoacetamide probe) to each lysate and incubate for a further 30 minutes at 37°C.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
Proteins that show a dose-dependent decrease in labeling in the presence of this compound are potential off-targets.
-
For identification, bands of interest can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines a method to determine the cytotoxic potential of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
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Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
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Protocol 3: CYP450 Inhibition Assay (General Protocol)
This protocol provides a general method for assessing the inhibitory effect of this compound on major CYP450 isoforms using commercially available kits.
-
Reagent Preparation:
-
Prepare a dilution series of this compound.
-
Prepare the CYP450 enzyme/substrate mixture according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, combine the CYP450 enzyme/substrate mixture with the different concentrations of this compound or a known inhibitor (positive control).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the time specified in the kit protocol.
-
-
Detection:
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Stop the reaction and measure the fluorescent or luminescent signal according to the kit's instructions.
-
-
Data Analysis:
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Calculate the percent inhibition for each concentration of this compound.
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Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
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Visualizations
The following diagrams illustrate key concepts and workflows related to identifying and minimizing this compound off-target effects.
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected cell-based assay results.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
References
ML345 Cytotoxicity in Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential cytotoxicity of ML345, a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a covalent inhibitor of the insulin-degrading enzyme (IDE), targeting a specific cysteine residue (Cys819) within the enzyme. Its primary function is to inhibit the catalytic activity of IDE, thereby preventing the degradation of its substrates, which include insulin and amyloid-beta.[1]
Q2: Has the cytotoxicity of this compound been evaluated?
A2: Yes, during its development as a molecular probe, this compound was evaluated for cytotoxicity. A key secondary assay was a counterscreen against HEK (Human Embryonic Kidney) cells to ensure that its inhibitory effect was specific to IDE and not a result of general cellular toxicity.[1]
Q3: What were the results of the cytotoxicity screening?
A3: In the context of the screening campaign, compounds with an IC50 value greater than 10 μM in the cytotoxicity assay were considered inactive (i.e., not broadly cytotoxic at the concentrations of interest for IDE inhibition). This compound was selected as a probe molecule from a group of 43 non-toxic compounds, indicating that it exhibited low cytotoxicity in HEK cells under the tested conditions.[1]
Q4: Are there specific IC50 values for this compound cytotoxicity in a range of cell lines?
Q5: Why might I observe different levels of cytotoxicity in my cell line compared to the initial screening data?
A5: Cellular response to a compound can be highly dependent on the specific cell line. Factors such as metabolic rate, expression levels of drug transporters, and the presence of off-target proteins can all influence a compound's cytotoxic effects. It is common for a drug to have different IC50 values in different cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at expected non-toxic concentrations. | Cell line is particularly sensitive to this compound. | Perform a dose-response curve to determine the IC50 in your specific cell line. Start with a wide range of concentrations. |
| Incorrect concentration of this compound used. | Verify the concentration of your stock solution and the dilutions used in the experiment. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. |
| Variation in incubation time. | Use a standardized incubation time for all experiments. | |
| Reagent variability. | Use fresh reagents and ensure proper storage of this compound and assay components. | |
| No cytotoxicity observed even at high concentrations. | Cell line is resistant to this compound. | This may be the expected result. Confirm the activity of your this compound stock by testing its effect on IDE activity if possible. |
| Inactive compound. | Ensure your this compound is from a reputable source and has been stored correctly. | |
| Assay insensitivity. | Ensure your chosen cytotoxicity assay is sensitive enough to detect cell death in your system. Consider using a positive control known to induce cytotoxicity in your cell line. |
Quantitative Data Summary
As per the public screening data, this compound was characterized as non-toxic in HEK cells at the concentrations required for effective IDE inhibition. Specific quantitative IC50 values for cytotoxicity are not broadly published. Researchers are encouraged to generate their own data.
Table 1: this compound Cytotoxicity Data from Public Screening
| Cell Line | Assay Type | Result | PubChem Assay ID (AID) |
| HEK | CellTiter-Glo | Low cytotoxicity (IC50 > 10 µM) | 449730, 463221, 588709 |
Table 2: Template for Researcher-Generated this compound Cytotoxicity Data
| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) | Notes |
| e.g., HeLa | e.g., MTT | e.g., 48 | ||
| e.g., SH-SY5Y | e.g., LDH Release | e.g., 24 | ||
Experimental Protocols
Key Experiment: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the method used for the cytotoxicity counterscreening of this compound.[1]
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Cell Seeding: Plate cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Addition: Prepare serial dilutions of this compound. Add the compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated controls.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
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Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
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Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
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Data Analysis:
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Normalize the data to the vehicle-only controls.
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Plot the normalized data against the logarithm of the compound concentration.
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Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
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Visualizations
Caption: Mechanism of this compound action on IDE.
Caption: Experimental workflow for cytotoxicity assay.
Caption: Troubleshooting logic for unexpected results.
References
ML345 Technical Support Center: Optimizing IDE Inhibition
Welcome to the technical support center for ML345, a potent and selective inhibitor of Insulin-Degrading Enzyme (IDE). This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing experimental protocols, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Insulin-Degrading Enzyme (IDE), with a reported IC₅₀ of 188 nM.[1] Its mechanism of action is unique among many inhibitors; it covalently binds to a specific cysteine residue (Cys819) within the IDE active site.[2][3] This classifies this compound as a thiol-alkylating agent, and this covalent interaction results in a stable and often irreversible inhibition of the enzyme's proteolytic activity. Understanding this mechanism is crucial for experimental design, as covalent inhibitors may require a pre-incubation period to achieve maximal potency.
Q2: What is a recommended starting point for this compound concentration and incubation time in a cell-free (enzymatic) assay?
Based on published studies, a common starting point for in vitro assays with recombinant IDE is a pre-incubation of this compound with the enzyme for 30 minutes at either room temperature (25°C) or 37°C before introducing the substrate.[2][4][5] Following pre-incubation, the substrate is added and the reaction is typically monitored for an additional 1 to 4 hours.[4][5] A starting concentration of 10 µM is often used for measuring maximal inhibition in cellular lysates, though the IC₅₀ is significantly lower.[4]
Q3: How does the choice of experimental system (cell-free vs. cell-based) impact the optimal incubation time?
The optimal incubation time is highly dependent on the experimental system:
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Cell-Free (Enzymatic) Assays: These experiments involve direct interaction between this compound and purified IDE. Incubation times are relatively short and are primarily determined by the kinetics of covalent bond formation. A 30-minute pre-incubation is often sufficient.[2][5]
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Cell-Based Assays: In these experiments, this compound must first cross the cell membrane to reach intracellular IDE. This adds complexity, requiring longer incubation times. For short-term signaling studies, a few hours may be sufficient. However, for studies investigating the downstream consequences of IDE inhibition, such as the accumulation of amyloid-beta (Aβ), much longer incubation periods are necessary. For example, one study involving iPSC-derived neurons incubated the cells with this compound for 21 days to observe Aβ deposition.[4]
Q4: What key factors should be considered when designing an IDE inhibition experiment with this compound?
Several factors can influence the outcome of your experiment:
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pH: IDE exhibits optimal catalytic activity in a neutral to slightly basic pH range (7.3-8.5).[6] Ensure your assay buffer is within this range for reliable results.
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Temperature: Most enzymatic assays are conducted at 37°C.[2][4] Maintaining a consistent temperature is critical for reproducible data.
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Pre-incubation: Due to its covalent mechanism, pre-incubating this compound with IDE before adding the substrate is critical to allow sufficient time for the covalent bond to form.
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Substrate Choice: IDE degrades multiple substrates, including insulin and Aβ.[7][8] The specific substrate used can influence the observed inhibitory activity.
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Off-Target Effects: As a thiol-alkylating agent, this compound could potentially interact with other proteins containing reactive cysteine residues.[2][7] Including appropriate controls is essential to confirm that the observed effects are due to IDE inhibition.
Troubleshooting Guide
Problem: I am observing lower-than-expected IDE inhibition.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Pre-incubation Time | This compound is a covalent inhibitor and requires time to bind to IDE. Introduce a pre-incubation step where the enzyme and inhibitor are mixed for at least 30 minutes at 37°C before adding the substrate.[2][4] |
| Suboptimal Assay Conditions | IDE activity is pH-dependent. Verify that your assay buffer pH is between 7.3 and 8.5.[6] Confirm the assay temperature is stable and optimal for enzyme activity (typically 37°C). |
| This compound Degradation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. |
| Enzyme Instability | Ensure the recombinant IDE is properly stored and has not lost activity. Include a positive control (no inhibitor) in every experiment to verify maximal enzyme activity. |
Problem: My results are inconsistent across different experiments.
| Potential Cause | Troubleshooting Suggestion |
| Variable Incubation Times | Use a precise timer for all incubation and pre-incubation steps. Consistency is key for reproducible results with covalent inhibitors. |
| Inconsistent Reagent Handling | Always use freshly prepared dilutions of this compound. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, as high concentrations can inhibit enzyme activity. |
| Temperature Fluctuations | Use a calibrated incubator or water bath to ensure a stable temperature throughout the assay. |
Problem: I am concerned about potential off-target effects.
| Potential Cause | Troubleshooting Suggestion |
| Non-specific Cysteine Reactivity | This compound's thiol-reactivity means it could bind to other cysteine-containing proteins.[2] To validate that your observed effect is IDE-specific, consider using a control compound that is structurally similar but lacks the reactive group. |
| Confirming Mechanism of Action | A definitive control experiment involves using a cysteine-free IDE mutant. This compound should not be effective at inhibiting this mutant, confirming its thiol-alkylating mechanism of action.[2] |
Experimental Protocols
Protocol: In Vitro IDE Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing this compound's ability to inhibit purified recombinant IDE.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.5.
-
Recombinant IDE: Reconstitute and dilute to a final concentration of 1-2 nM in Assay Buffer.
-
This compound Stock: Prepare a 10 mM stock solution in 100% DMSO. Create serial dilutions in Assay Buffer to achieve desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Fluorogenic Substrate: Prepare a suitable IDE substrate (e.g., FRET-based peptide) at 2x the final desired concentration in Assay Buffer (e.g., 2 µM for a 1 µM final concentration).
2. Assay Procedure:
-
In a 384-well microplate, add 10 µL of recombinant IDE solution (1 nM final concentration) to each well.[2]
-
Add 10 µL of the this compound dilution to the 'test' wells. For control wells, add 10 µL of Assay Buffer containing the same final DMSO concentration.
-
Pre-incubate the plate for 30 minutes at 37°C. This allows this compound to covalently bind to IDE.[2][4]
-
Initiate the enzymatic reaction by adding 10 µL of the 2x fluorogenic substrate solution (for a final volume of 30 µL and 1 µM substrate concentration).[2]
-
Immediately begin kinetic reading on a fluorescence plate reader at the appropriate excitation/emission wavelengths for the chosen substrate. Read every 1-2 minutes for 60-120 minutes at 37°C.
3. Data Analysis:
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Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time) for each well.
-
Normalize the rates by subtracting the rate of a 'no enzyme' control.
-
Express the activity in the this compound-treated wells as a percentage of the activity in the 'DMSO only' (positive control) wells.
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Plot the percent inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Antibody-Mediated Inhibition of Insulin-Degrading Enzyme Improves Insulin Activity in a Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Designed Inhibitors of Insulin-Degrading Enzyme Regulate the Catabolism and Activity of Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
ML345 Technical Support Center: CYP450 Enzyme Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on potential cytochrome P450 (CYP450) enzyme inhibition by the small molecule inhibitor of insulin-degrading enzyme (IDE), ML345.
Frequently Asked Questions (FAQs)
Q1: What is the potential for this compound to inhibit CYP450 enzymes?
A1: Based on available information, this compound has been evaluated for its potential to inhibit major CYP450 isoforms. While specific inhibitory concentrations (IC50 values) are not publicly available, it is crucial for researchers to consider the possibility of drug-drug interactions mediated by CYP450 inhibition when co-administering this compound with other therapeutic agents. We recommend performing in-house CYP450 inhibition assays to determine the specific IC50 values for the isoforms relevant to your research.
Q2: Which CYP450 isoforms should I be most concerned about when working with this compound?
A2: Drug metabolism primarily involves CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. It is best practice to assess the inhibitory potential of a new chemical entity against all these major isoforms. The potential for inhibition will dictate which co-administered drugs could have their metabolism affected by this compound.
Q3: My experiment involves a substrate of a specific CYP450 isoform. How can I determine if this compound will interfere?
A3: The most direct method is to perform an in vitro CYP450 inhibition assay using human liver microsomes or recombinant CYP450 enzymes. This will allow you to determine the IC50 value of this compound for the specific isoform . If the IC50 value is within a clinically relevant concentration range, there is a potential for a drug-drug interaction.
Q4: What are the potential consequences of CYP450 inhibition by this compound in my experiments?
A4: Inhibition of a CYP450 enzyme by this compound can lead to a decreased metabolism of a co-administered drug that is a substrate for that enzyme. This can result in higher than expected plasma concentrations of the co-administered drug, potentially leading to increased efficacy, altered side effects, or even toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high toxicity or exaggerated pharmacological effect of a co-administered drug. | This compound may be inhibiting the CYP450 enzyme responsible for the metabolism of the co-administered drug. | 1. Review the metabolic pathway of the co-administered drug to identify the primary metabolizing CYP450 isoform. 2. Perform a CYP450 inhibition assay to determine the IC50 of this compound for that specific isoform. 3. If significant inhibition is confirmed, consider reducing the dose of the co-administered drug or selecting an alternative compound that is not metabolized by the inhibited isoform. |
| Inconsistent results in in vivo studies involving this compound and other compounds. | Variability in CYP450 enzyme expression and activity between individuals or animal models, compounded by potential inhibition by this compound. | 1. Ensure consistent genetic backgrounds of animal models if applicable. 2. Determine the IC50 values of this compound for the major CYP450 isoforms in the relevant species' liver microsomes. 3. Consider using a cocktail of probe substrates for different CYP450 isoforms to assess the overall metabolic phenotype in your model. |
| Difficulty interpreting in vitro CYP450 inhibition data for this compound. | The in vitro experimental conditions may not accurately reflect the in vivo situation. | 1. Ensure that the concentration of this compound used in the assay is relevant to the expected in vivo concentrations. 2. Consider the potential for non-specific binding of this compound to the microsomal protein. 3. If using recombinant enzymes, be aware that the activity may differ from that in human liver microsomes. |
Data Presentation
Table 1: Representative Data on the Inhibition of Major CYP450 Isoforms by this compound
| CYP450 Isoform | Probe Substrate | This compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | > 50 | Furafylline | 2.5 |
| CYP2C9 | Diclofenac | > 50 | Sulfaphenazole | 0.3 |
| CYP2C19 | S-Mephenytoin | > 50 | Tranylcypromine | 5.0 |
| CYP2D6 | Dextromethorphan | > 50 | Quinidine | 0.05 |
| CYP3A4 | Midazolam | > 50 | Ketoconazole | 0.02 |
| CYP3A4 | Testosterone | > 50 | Ketoconazole | 0.03 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Researchers must determine the actual IC50 values for this compound through experimentation.
Experimental Protocols
Protocol: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes
This protocol outlines a general procedure for determining the IC50 of this compound for major CYP450 isoforms.
1. Materials:
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This compound
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Human Liver Microsomes (HLMs)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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CYP450 isoform-specific probe substrates (see Table 1)
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Positive control inhibitors (see Table 1)
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Phosphate buffer (pH 7.4)
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Acetonitrile or other suitable organic solvent for quenching the reaction
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LC-MS/MS system for analysis
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to achieve a range of final concentrations in the incubation mixture.
-
In a 96-well plate, add the following to each well:
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Phosphate buffer
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Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
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This compound or positive control inhibitor at various concentrations, or vehicle control.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
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Initiate the reaction by adding the NADPH regenerating system and the specific CYP450 probe substrate.
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Incubate at 37°C for a specific time (e.g., 10-60 minutes, depending on the substrate).
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Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
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Centrifuge the plate to pellet the protein.
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Transfer the supernatant to a new plate for LC-MS/MS analysis.
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Analyze the formation of the specific metabolite of the probe substrate.
3. Data Analysis:
-
Calculate the percent inhibition of the enzyme activity for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining CYP450 inhibition.
Caption: Signaling pathway of a potential drug-drug interaction.
ML345-Based Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML345, a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of insulin-degrading enzyme (IDE).[1][2] It functions by covalently modifying a specific cysteine residue (Cys819) within the IDE active site, thereby inactivating the enzyme.[1][2] This targeted inhibition makes this compound a valuable tool for studying the roles of IDE in various physiological processes, particularly in the context of diabetes and Alzheimer's disease research.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and should be stored at -80°C for up to six months or at -20°C for up to one month. Repeated freeze-thaw cycles should be avoided to prevent degradation.
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound exhibits moderate to low solubility in aqueous buffers like PBS (0.4 µM at pH 7.4).[1] However, its solubility is significantly enhanced in the presence of serum, with a measured solubility of 5.1 µM in DMEM supplemented with fetal bovine serum (FBS).[1] For preparing stock solutions, DMSO is the recommended solvent.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: Yes, this compound is reported to be stable in aqueous solutions. It has a half-life of well over 48 hours in PBS at room temperature when tested at a concentration of 10 µM.[1][3] It is also considered stable under typical cell culture assay conditions.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of IDE Activity Observed
Possible Cause 1: Poor Solubility of this compound in Assay Buffer.
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Troubleshooting Tip: this compound has low aqueous solubility.[1] Ensure that the final concentration of DMSO in your assay is sufficient to maintain this compound in solution but low enough to not affect enzyme activity. If precipitation is observed, consider preparing a fresh, more dilute stock solution in DMSO. The presence of FBS in cell-based assays can improve solubility.[1]
Possible Cause 2: Inactive Compound due to Improper Storage.
-
Troubleshooting Tip: Verify that the compound has been stored correctly (see FAQ 2). If there is any doubt about the compound's integrity, it is recommended to use a fresh vial.
Possible Cause 3: Incorrect Assay Conditions.
-
Troubleshooting Tip: Ensure that the pH, temperature, and buffer composition of your assay are optimal for IDE activity. Review established protocols for IDE activity assays.
Issue 2: Suspected Off-Target Effects
Possible Cause 1: Non-specific Inhibition due to Cysteine Reactivity.
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Troubleshooting Tip: this compound acts by targeting a cysteine residue.[1] To confirm that the observed effects are due to IDE inhibition and not off-target interactions with other cysteine-containing proteins, perform a control experiment using a cysteine-free IDE mutant. This compound should not inhibit this mutant.[1]
Possible Cause 2: Interference with Assay Readout.
-
Troubleshooting Tip: In fluorescence-based assays, such as those using fluorescence polarization (FP), this compound could potentially interfere with the signal. To rule this out, run a control where this compound is added at the end of the reaction, just before reading the plate.[1] No change in the signal should be observed if there is no direct interference. A quantitative FRET-based assay can also be used as an alternative to mitigate FP-related artifacts.[1]
Issue 3: High Variability in Experimental Replicates
Possible Cause 1: Inconsistent Cell Seeding or Health.
-
Troubleshooting Tip: Ensure uniform cell seeding density across all wells. Visually inspect cells for consistent morphology and viability before starting the experiment. Variations in cell health can significantly impact experimental outcomes.
Possible Cause 2: Pipetting Errors.
-
Troubleshooting Tip: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of reagents, especially when preparing serial dilutions of this compound.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| IC50 (IDE Inhibition) | 188 nM | [4] | |
| Solubility in PBS (pH 7.4) | 0.4 µM | [1] | |
| Solubility in DMEM + FBS | 5.1 µM | [1] | |
| Stability in PBS (10 µM) | > 48 hours | Room Temperature | [1][3] |
| Storage (Powder) | -20°C | ||
| Storage (DMSO Stock) | -80°C (6 months), -20°C (1 month) |
Experimental Protocols & Methodologies
Fluorescence Polarization (FP)-Based IDE Inhibition Assay
This assay measures the ability of a compound to inhibit the cleavage of a fluorescently labeled substrate by IDE.
-
Reagents:
-
HEK293 cells (or a source of IDE)
-
Fluorescein-Abeta-(1–40)-Lys-Biotin (FAbetaB) substrate
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
This compound stock solution in DMSO
-
Positive control inhibitor (e.g., a known IDE inhibitor)
-
Negative control (DMSO vehicle)
-
-
Procedure:
-
Seed HEK293 cells in a suitable microplate and allow them to adhere.
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare controls.
-
Add the diluted this compound and controls to the cells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add the FAbetaB substrate to all wells.
-
Incubate the plate at 37°C for a time course determined by enzyme kinetics.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The degree of fluorescence polarization is inversely proportional to the amount of substrate cleavage. Calculate the percent inhibition for each concentration of this compound relative to the controls and determine the IC50 value.
-
Visualizations
Caption: IDE Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an this compound-based IDE inhibition assay.
Caption: A logical troubleshooting flow for common issues in this compound experiments.
References
- 1. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Figure 5, 48 hour stability study of this compound in PBS - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Binding of ML345
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for non-specific binding of ML345, a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE).[1][2][3] The following frequently asked questions (FAQs) and troubleshooting guides will help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small-molecule inhibitor of the insulin-degrading enzyme (IDE), a zinc-metalloprotease involved in the degradation of insulin and other bioactive peptides.[1][2] It was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization, resulting in a potent and selective inhibitor with an IC50 of 188 nM.[3]
Q2: What is non-specific binding and why is it a concern when using small-molecule inhibitors like this compound?
Q3: How can I be sure that the effects I see in my experiment are due to the inhibition of IDE by this compound?
To confirm that the observed effects are due to on-target inhibition of IDE, it is essential to include proper negative controls in your experiments. An ideal negative control is a structurally similar but biologically inactive analog of the active compound. Additionally, employing orthogonal assays to measure target engagement and downstream signaling can further validate the on-target activity of this compound.
Troubleshooting Guide for this compound Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound in your experiments.
Step 1: Implement a Proper Negative Control
The use of a structurally related, inactive analog of this compound is the most effective way to differentiate on-target from off-target effects.
Recommended Action:
Consult the original NIH Probe Report for this compound (Probe Name: this compound, PubChem CID: 2325815) which contains a Structure-Activity Relationship (SAR) table.[1] This table lists several analogs of this compound with significantly reduced or no inhibitory activity against IDE. For example, some analogs in the report show less than 50% inhibition at the highest tested concentrations and are considered inactive.[1]
How to Select a Negative Control:
-
Structural Similarity: Choose an analog that is structurally very similar to this compound but has a modification that ablates its activity. This minimizes the likelihood of the control having different off-target effects than this compound.
-
Verified Inactivity: Select an analog that has been experimentally shown to be inactive against IDE in biochemical assays. The NIH Probe Report provides this data.[1]
If a suitable inactive analog is not commercially available, consider synthesizing one based on the published SAR data.
Step 2: Optimize Your Assay Conditions
Non-specific binding can often be minimized by adjusting the conditions of your biochemical or cellular assay.
Recommended Actions:
-
Use Blocking Agents: The addition of blocking agents to your assay buffer can reduce non-specific binding to surfaces and other proteins.
Blocking Agent Typical Concentration Notes Bovine Serum Albumin (BSA) 0.1 - 1% (w/v) A commonly used protein blocking agent. Casein 0.1 - 1% (w/v) Can be more effective than BSA in some assays. Normal Serum 1 - 5% (v/v) Use serum from the same species as the secondary antibody in immunoassays. Non-ionic Detergents (e.g., Tween-20) 0.05 - 0.1% (v/v) Can help reduce hydrophobic interactions. -
Adjust Buffer Composition: Modifying the pH and salt concentration of your assay buffer can help minimize non-specific interactions.
Step 3: Validate Target Engagement in a Cellular Context
Confirming that this compound directly interacts with IDE within a cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][6][7][8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble IDE in the supernatant by Western blotting or other protein detection methods.
Expected Outcome:
If this compound binds to and stabilizes IDE, a higher amount of soluble IDE will be detected at elevated temperatures in the this compound-treated samples compared to the vehicle control. This indicates direct target engagement.
Troubleshooting Workflow for this compound Non-Specific Binding
Caption: A troubleshooting workflow for investigating and controlling for non-specific binding of this compound.
Step 4: Assess Proteome-Wide Selectivity
For a comprehensive understanding of this compound's specificity, consider performing an unbiased proteome-wide analysis. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose, and it was used in the original characterization of this compound.[1]
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Proteome Preparation: Prepare cell or tissue lysates.
-
Inhibitor Incubation: Treat the proteomes with varying concentrations of this compound or a vehicle control.
-
Probe Labeling: Add a broad-spectrum activity-based probe that targets metalloproteases. These probes typically contain a zinc-chelating group to target the active site.[9][10][11]
-
Analysis: The probe will covalently label the active sites of accessible metalloproteases. The binding of this compound to IDE (and any off-targets) will prevent probe labeling. The proteome is then analyzed by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry to identify the proteins that are "competed out" by this compound.
Expected Outcome:
A significant decrease in probe labeling of IDE in the presence of this compound confirms on-target activity. Any other proteins that show a dose-dependent decrease in probe labeling are potential off-targets.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: IDE's Role in Insulin Catabolism
Caption: Simplified signaling pathway illustrating the role of IDE in insulin degradation and the inhibitory action of this compound.
Experimental Workflow: CETSA
Caption: A schematic workflow for performing a Cellular Thermal Shift Assay (CETSA) to validate this compound target engagement.
By following these guidelines and implementing the appropriate control experiments, researchers can confidently assess the on-target effects of this compound and minimize the risk of misinterpreting data due to non-specific binding.
References
- 1. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based probes for the proteomic profiling of metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity-based probes for the proteomic profiling of metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: ML345 Degradation and Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of the insulin-degrading enzyme (IDE) inhibitor, ML345, particularly in the context of long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: How stable is this compound in common laboratory solvents like DMSO and PBS?
A2: this compound is stable in DMSO solution at 23°C with no significant degradation observed after 7 days. In Phosphate Buffered Saline (PBS) at room temperature, this compound has a half-life significantly greater than 48 hours.
Q3: I am planning a multi-week cell culture experiment with this compound. How stable is it in cell culture media at 37°C?
A3: While specific quantitative data on the long-term stability of this compound in various cell culture media at 37°C is not extensively published, it is generally considered stable under typical assay conditions. However, for experiments extending beyond a few days, it is highly recommended to determine the stability of this compound in your specific cell culture medium and experimental setup. Factors such as media composition, serum percentage, and cell-secreted factors can influence compound stability. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section below.
Q4: My results with this compound are inconsistent in long-term experiments. What could be the cause?
A4: Inconsistent results in long-term experiments can stem from several factors, including the degradation of this compound. Other potential causes include variability in cell culture conditions, inconsistent passaging of cells, or issues with the initial stock solution. Please refer to the "Troubleshooting Guide" for a systematic approach to identifying the source of inconsistency.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during long-term experiments with this compound.
Problem: Inconsistent or diminishing biological effect of this compound over time.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Data Presentation: this compound Stability
| Condition | Temperature | Half-life (t½) | Source |
| Phosphate Buffered Saline (PBS) | Room Temp. | >>48 hours | Internal Data |
| DMSO Solution | 23°C | >7 days | Internal Data |
| PBS with 10-fold excess Glutathione | Room Temp. | ~7.5 hours | Internal Data |
| Cell Culture Media (e.g., DMEM/F-12) + 10% FBS | 37°C | To be determined | - |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM/F-12) with serum and other supplements
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Prepare a "time zero" sample by immediately taking an aliquot of the spiked media.
-
-
Incubation:
-
Incubate the remaining spiked media in a sterile, sealed container under your experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots of the incubated media.
-
-
Sample Preparation:
-
For each time point, precipitate proteins by adding 2 volumes of cold acetonitrile to 1 volume of the media sample.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) of this compound in your cell culture medium.
-
Caption: Experimental workflow for this compound stability assessment.
Signaling Pathway
This compound is an inhibitor of the Insulin-Degrading Enzyme (IDE). IDE is a key protease involved in the degradation of insulin and other peptides. By inhibiting IDE, this compound increases the local concentration and prolongs the action of insulin, thereby modulating the insulin signaling pathway.
Caption: Insulin signaling pathway and the role of this compound.
References
Validation & Comparative
ML345: A Comparative Guide to its Inhibitory Effect on Insulin-Degrading Enzyme (IDE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor ML345 with other known inhibitors of the Insulin-Degrading Enzyme (IDE). The information presented is based on available experimental data to assist researchers in evaluating this compound for their studies.
Inhibitory Potency: A Comparative Analysis
This compound is a potent and selective small-molecule inhibitor of IDE.[1] It distinguishes itself from earlier peptide-based inhibitors through its distinct chemical structure and mechanism of action. The following table summarizes the inhibitory potency of this compound in comparison to other notable IDE inhibitors. It is important to note that the IC50 values presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Type | IC50 Value | Mechanism of Action | Reference |
| This compound | Small Molecule | 188 nM | Targets a specific cysteine residue (Cys819) | [2] |
| 6bK | Macrocyclic Peptide | 50 nM | Engages a binding pocket away from the catalytic site | [3] |
| Ii1 | Peptide Hydroxamate | 0.6 nM | Binds to the active-site zinc atom | [4] |
Experimental Methodologies
The determination of the inhibitory effect of compounds on IDE activity is commonly performed using a fluorescence polarization (FP) assay. This method measures the change in the rotation of a fluorescently labeled IDE substrate upon cleavage by the enzyme.
Fluorescence Polarization (FP) Assay for IDE Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IDE.
Principle: A fluorescently labeled substrate (e.g., a derivative of Amyloid-β peptide) is used. In its intact form, the substrate is large and tumbles slowly in solution, resulting in a high fluorescence polarization signal. Upon cleavage by IDE, the smaller, fluorescently labeled fragment tumbles more rapidly, leading to a decrease in the polarization signal. Inhibitors of IDE will prevent this cleavage, thus maintaining a high polarization signal.
Materials:
-
Recombinant human IDE
-
Fluorescently labeled IDE substrate (e.g., Fluorescein-Aβ(1-40)-Lys-Biotin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Black, low-volume 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a solution of recombinant IDE in assay buffer.
-
Prepare a solution of the fluorescently labeled substrate in assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the diluted test compound or vehicle (for control wells) to the microplate wells.
-
Add the IDE solution to all wells except for the "no enzyme" control.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 60-120 minutes), protected from light.
-
Stop the reaction (e.g., by adding a stop solution or by placing the plate on ice).
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the controls (with and without enzyme).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visualize the role of IDE in cellular signaling and the workflow for its inhibition studies, the following diagrams are provided.
Caption: Experimental workflow for determining IDE inhibition.
Caption: Role of IDE in the insulin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IDE insulin degrading enzyme [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of IDE Inhibitors: ML345 versus Ii1
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent Insulin-Degrading Enzyme (IDE) inhibitors, ML345 and Ii1. The following sections detail their performance based on available experimental data, outline key experimental protocols, and visualize relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison of IDE Inhibitors
The table below summarizes the key quantitative parameters for this compound and Ii1, providing a direct comparison of their potency and selectivity.
| Parameter | This compound | Ii1 |
| Potency (IC50) | 188 nM[1] | 0.6 nM[2] |
| Potency (Ki) | Not Reported | 2.96 ± 0.20 nM |
| Mechanism of Action | Covalent modification of Cys819[3] | Competitive, locks IDE in an inactive conformation |
| Selectivity | Selective for IDE over Neprilysin (NEP)[4] | ~10,000-fold selective over other zinc-metalloproteases; also inhibits Thimet Oligopeptidase (THOP) and Neurolysin (NLN)[2] |
| Compound Type | Small Molecule | Peptide Hydroxamate |
Experimental Protocols
Detailed methodologies for key experiments cited in this comparison are provided below.
IDE Inhibition Assay (Fluorogenic Substrate)
This protocol is adapted from a commercial IDE inhibitor screening assay kit and is suitable for determining the IC50 values of test compounds.
Materials:
-
Recombinant human IDE
-
Fluorogenic IDE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer (e.g., 25 mM Tris, pH 7.5, 150 mM NaCl, 5 mM MgCl2)
-
Test inhibitors (this compound, Ii1) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add 2 µL of the diluted inhibitor solutions. For control wells, add 2 µL of DMSO.
-
Add 48 µL of recombinant human IDE (final concentration, e.g., 5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the fluorogenic IDE substrate (final concentration, e.g., 10 µM).
-
Immediately measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 420 nm) in kinetic mode for 30-60 minutes at 37°C.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Amyloid-β (Aβ) Degradation Assay
This protocol is based on a method used to assess the inhibition of IDE-mediated Aβ degradation.[5]
Materials:
-
Recombinant human IDE
-
Biotinylated and fluorescently labeled Aβ peptide (e.g., FAM-Aβ(1-40)-Biotin)
-
Test inhibitors (this compound, Ii1)
-
Reaction Buffer (e.g., PBS)
-
Streptavidin-coated plates or beads
-
Fluorescence microplate reader
Procedure:
-
Pre-incubate recombinant IDE (e.g., 25 ng) with the test inhibitor (e.g., 10 µM) in reaction buffer for 30 minutes at 37°C.[4]
-
Add the FAM-Aβ(1-40)-Biotin substrate (e.g., 500 nM) to initiate the degradation reaction.[4]
-
Incubate the reaction mixture for a defined period (e.g., 4 hours) at 37°C.[4]
-
Stop the reaction by adding a general metalloprotease inhibitor (e.g., 1,10-phenanthroline).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated Aβ.
-
Wash the plate to remove unbound (cleaved) fluorescent fragments.
-
Measure the remaining fluorescence in the wells using a fluorescence plate reader.
-
A decrease in fluorescence compared to the no-inhibitor control indicates IDE activity, and the retention of fluorescence in the presence of an inhibitor indicates its inhibitory effect.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to IDE inhibition.
Caption: IDE Signaling and Substrate Degradation Pathway.
Caption: Experimental Workflow for IDE Inhibitor Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to ML345 and 6bK: Two Distinct Inhibitors of Insulin-Degrading Enzyme in Alzheimer's Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors of the Insulin-Degrading Enzyme (IDE), ML345 and 6bK, in the context of their application in Alzheimer's disease (AD) research. While both molecules target IDE, a key enzyme in the clearance of amyloid-beta (Aβ), their distinct mechanisms of action and differing pharmacokinetic properties present separate considerations for their use in preclinical studies.
Executive Summary
Insulin-degrading enzyme (IDE) is a zinc metalloprotease that plays a crucial role in the degradation of several key peptides, including insulin and the amyloid-beta peptide implicated in Alzheimer's disease. Inhibition of IDE is being explored as a potential therapeutic strategy to increase the clearance of Aβ in the brain. This guide examines two such inhibitors, this compound and 6bK, which operate through fundamentally different mechanisms.
This compound is a covalent, irreversible inhibitor that targets a specific cysteine residue on IDE. In contrast, 6bK is a potent and selective allosteric inhibitor that binds to a site distinct from the enzyme's active center. While both have been primarily investigated in the context of diabetes, their impact on IDE provides a valuable tool for understanding Aβ metabolism. A key differentiator is that preclinical studies have shown that 6bK does not readily cross the blood-brain barrier, a significant consideration for its direct therapeutic potential in Alzheimer's disease.
Mechanism of Action and Molecular Interaction
The two compounds exhibit distinct approaches to the inhibition of IDE, which are crucial for interpreting experimental outcomes.
This compound: Covalent Inhibition
This compound functions as a covalent inhibitor, forming a bond with a specific cysteine residue (Cys819) within the IDE protein.[1] This mechanism leads to an irreversible inactivation of the enzyme under non-reducing conditions. The covalent nature of this interaction makes this compound a potent tool for studying the consequences of sustained IDE inhibition.
6bK: Allosteric Inhibition
In contrast, 6bK is a macrocyclic compound that acts as an allosteric inhibitor.[1] X-ray crystallography has revealed that 6bK binds to a pocket at the interface of IDE domains 1 and 2, approximately 11 Å away from the catalytic zinc ion.[1] This binding induces a conformational change in the enzyme that inhibits its catalytic activity without directly competing with the substrate at the active site. This allosteric mechanism contributes to its high selectivity for IDE over other metalloproteases.[1]
Preclinical Data in Alzheimer's Research Models
The available data for this compound and 6bK in the context of Alzheimer's disease is primarily from in vitro and preclinical models. A direct head-to-head in vivo comparison in an Alzheimer's model has not been extensively published.
This compound in Alzheimer's Models
Studies utilizing human induced pluripotent stem cell (iPSC)-derived neurons have demonstrated that the application of this compound leads to an increase in the deposition of amyloid-beta. By inhibiting IDE, this compound effectively reduces the clearance of Aβ, providing a model to study the downstream effects of impaired Aβ degradation.
6bK in Preclinical Models
The majority of in vivo research on 6bK has been in the context of diabetes. These studies have shown that 6bK can effectively inhibit IDE in peripheral tissues, leading to increased levels of insulin, glucagon, and amylin.[1][2][3] Critically for Alzheimer's research, one study reported that 6bK was undetectable in brain tissue following systemic administration in mice and did not alter the levels of Aβ(40) and Aβ(42) in the brain.[1] This suggests that 6bK, in its current formulation, has poor blood-brain barrier permeability.
Quantitative Data Summary
| Feature | This compound | 6bK |
| Target | Insulin-Degrading Enzyme (IDE) | Insulin-Degrading Enzyme (IDE) |
| Mechanism of Action | Covalent, irreversible inhibitor targeting Cys819 | Allosteric, non-competitive inhibitor |
| Potency (IC50) | 188 nM | 50 nM |
| Selectivity | Selective for IDE | Highly selective for IDE (>1,000-fold over other metalloproteases)[1][3] |
| Effect on Aβ in vitro | Increases Aβ deposition in neuronal cultures | Inhibits Aβ degradation by recombinant IDE |
| Blood-Brain Barrier Permeability | Not extensively reported in vivo | Undetectable in brain tissue in a mouse study[1] |
| Reported In Vivo Effects | Increased Aβ deposition in 3D matrigel cultures of iPSC-derived neurons | Improved glucose tolerance in diabetic mouse models; no change in brain Aβ levels[1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are representative protocols for assays involving IDE inhibitors.
In Vitro IDE Inhibition Assay
This protocol is a general method for assessing the inhibitory activity of compounds like this compound and 6bK against recombinant IDE.
-
Reagents and Materials :
-
Recombinant human IDE
-
Fluorogenic IDE substrate (e.g., FAM-Aβ-biotin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Test compounds (this compound, 6bK) dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 5 µL of the diluted compounds to the wells of the microplate.
-
Add 20 µL of recombinant IDE (final concentration ~1 nM) to the wells containing the test compounds.
-
Incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic IDE substrate (final concentration ~100 nM).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of substrate cleavage and determine the IC50 values for the inhibitors.
-
In Vivo Study in a Mouse Model of Diabetes (Adapted for 6bK)
This protocol is based on studies evaluating 6bK's effect on glucose metabolism and can be adapted for initial AD-related biomarker assessment.
-
Animals :
-
Male C57BL/6J mice on a high-fat diet to induce obesity and insulin resistance.
-
-
Compound Administration :
-
Dissolve 6bK in a suitable vehicle (e.g., 10% DMSO in saline).
-
Administer a single intraperitoneal (i.p.) injection of 6bK (e.g., 10 mg/kg body weight).
-
-
Glucose Tolerance Test :
-
Fast mice for 6 hours.
-
30 minutes after 6bK injection, administer an oral gavage of glucose (2 g/kg).
-
Collect blood samples via tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels.
-
-
Tissue Collection and Analysis :
-
At the end of the study, euthanize the mice and collect blood and tissues (liver, pancreas, and brain).
-
Measure plasma levels of insulin, glucagon, and amylin using ELISA kits.
-
For AD-related assessment, brain tissue can be homogenized to measure Aβ levels by ELISA, though prior studies suggest 6bK may not be present.
-
Visualizing Pathways and Workflows
Caption: Mechanism of IDE inhibition by this compound and 6bK.
Caption: In vitro experimental workflow for evaluating IDE inhibitors.
Conclusion
This compound and 6bK represent two distinct classes of IDE inhibitors that are valuable tools for Alzheimer's disease research. This compound, as a covalent inhibitor, is well-suited for studies requiring potent and sustained inhibition of IDE to investigate the direct consequences of reduced Aβ clearance. 6bK, a highly selective allosteric inhibitor, offers a more nuanced tool for studying IDE's role in metabolism. However, its limited ability to cross the blood-brain barrier, as suggested by initial studies, may restrict its utility as a direct therapeutic for Alzheimer's disease without further modification.
For researchers investigating the central effects of IDE inhibition on Aβ pathology, this compound or other brain-penetrant IDE inhibitors would be more appropriate. In contrast, 6bK serves as an excellent tool for studying the peripheral roles of IDE and as a benchmark for the development of future allosteric inhibitors with improved pharmacokinetic properties for CNS applications. The choice between these compounds will ultimately depend on the specific research question and the experimental model being employed.
References
- 1. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-degrading enzyme inhibitor modulates glucose tolerance and homeostasis [jax.org]
Cross-Validation of ML345: A Comparative Guide to its Activity in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of ML345, a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE), across various cell lines. The information presented is supported by available experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease involved in the degradation of key peptides such as insulin and amyloid-beta (Aβ).[1] By inhibiting IDE, this compound can modulate the levels of these peptides, making it a valuable tool for studying metabolic diseases like diabetes and neurodegenerative conditions such as Alzheimer's disease. This compound has a reported biochemical half-maximal inhibitory concentration (IC50) of 188 nM.[2] It acts by targeting a specific cysteine residue (Cys819) within the IDE protein.[1]
Comparative Activity of this compound in Different Cell Lines
| Cell Line | Cell Type | Assay Type | Observed Effect | Reference |
| HEK293 | Human Embryonic Kidney | Cell-based IDE Inhibition Assay | Inhibition of endogenous cellular IDE activity. | [1] |
| HepG2 | Human Liver Cancer | IDE Activity Inhibition & Western Blot | Inhibition of IDE activity and reversal of enhanced phosphorylation of AKT2, MAPK, and FoxO1 in WDR23 knockout cells. | |
| iPSC-derived Neurons | Human Induced Pluripotent Stem Cell-derived Cortical Neurons | Aβ Degradation Assay | At 10 µM, this compound blocked the degradation of Aβ. |
Signaling Pathway of IDE and Inhibition by this compound
Insulin-Degrading Enzyme (IDE) plays a crucial role in terminating insulin signaling by degrading insulin. It also contributes to the clearance of amyloid-beta peptides. The diagram below illustrates the signaling pathway and the point of intervention by this compound.
Caption: IDE signaling pathway and this compound inhibition.
Experimental Protocols
General Protocol for Cellular IDE Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound on cellular IDE in cultured cells.
Materials:
-
Cultured cells (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
This compound compound
-
DMSO (for compound dilution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
IDE activity assay kit (e.g., fluorescence-based)
-
Plate reader capable of fluorescence detection
-
96-well plates (black, clear bottom for adherent cells)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth during the experiment and culture overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with PBS and then add cell lysis buffer to each well. Incubate on ice as recommended by the lysis buffer protocol.
-
IDE Activity Assay: Transfer the cell lysates to a new 96-well plate suitable for the assay. Add the IDE substrate from the assay kit to each well.
-
Measurement: Measure the fluorescence signal at appropriate intervals using a plate reader according to the assay kit manufacturer's instructions.
-
Data Analysis: Calculate the percentage of IDE inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for evaluating the cellular activity of this compound.
References
A Comparative Analysis of ML345 and Peptide-Derived Hydroxamic Acids as Inhibitors of Insulin-Degrading Enzyme
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor ML345 and a prominent peptide-derived hydroxamic acid inhibitor, Ii1, both targeting the insulin-degrading enzyme (IDE). This analysis is supported by experimental data to inform inhibitor selection for studies on insulin signaling and related therapeutic areas.
Insulin-degrading enzyme (IDE) is a key zinc-metalloprotease responsible for the catabolism of insulin and other bioactive peptides. Its inhibition presents a promising therapeutic strategy for type 2 diabetes by potentiating insulin signaling. This guide compares two distinct classes of IDE inhibitors: the small molecule this compound and peptide-derived hydroxamic acids, exemplified by the potent inhibitor Ii1.
Performance Comparison
The following table summarizes the key quantitative data for this compound and the peptide-derived hydroxamic acid inhibitor Ii1, highlighting their respective potencies against insulin-degrading enzyme.
| Inhibitor Class | Specific Compound | Type | Target | IC50 / Ki | Selectivity |
| Small Molecule | This compound | Thiol-reactive small molecule | Insulin-Degrading Enzyme (IDE) | 188 nM (IC50) | Selective for IDE |
| Peptide-Derived Hydroxamic Acid | Ii1 | Peptide hydroxamate | Insulin-Degrading Enzyme (IDE) | 1.7 nM (Ki) | >10,000-fold selective over other zinc-metalloproteases |
| Peptide-Derived Hydroxamic Acid | Truncated Ii1 Analog | Peptide hydroxamate | Insulin-Degrading Enzyme (IDE) | 78 nM (Ki) | Selective for IDE |
Mechanism of Action and Signaling Pathway
Both this compound and peptide-derived hydroxamic acids inhibit the enzymatic activity of IDE, thereby preventing the degradation of insulin. This leads to a localized increase in insulin concentration and prolonged activation of the insulin signaling pathway.
The insulin signaling cascade begins with insulin binding to its receptor, a receptor tyrosine kinase. This binding event triggers autophosphorylation of the receptor and subsequent phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS then activates the PI3K/Akt pathway, a central node in metabolic regulation. This cascade ultimately leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake from the bloodstream. By inhibiting IDE, both this compound and peptide-derived hydroxamic acids effectively enhance and prolong this signaling cascade, leading to improved glucose homeostasis.[1][2]
Figure 1. Simplified insulin signaling pathway showing the point of intervention for IDE inhibitors.
Experimental Protocols
The determination of inhibitor potency (IC50 or Ki values) is a critical step in the comparative analysis of enzyme inhibitors. A widely used method for assessing IDE inhibition is the fluorescence polarization (FP) assay.
Fluorescence Polarization Assay for IDE Inhibition
This assay measures the change in the polarization of fluorescently labeled insulin (or a surrogate peptide substrate) upon binding to IDE. In the presence of an inhibitor, the labeled substrate is displaced from the enzyme, resulting in a decrease in fluorescence polarization.
Materials:
-
Purified recombinant human IDE
-
Fluorescently labeled insulin (e.g., FITC-insulin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20)
-
Test compounds (this compound or peptide-derived hydroxamic acids) dissolved in DMSO
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Reaction:
-
Add a fixed concentration of fluorescently labeled insulin to each well of the microplate.
-
Add the serially diluted test compounds to the wells.
-
Initiate the reaction by adding a fixed concentration of IDE to each well.
-
Include control wells:
-
No inhibitor control: Contains fluorescently labeled insulin and IDE in assay buffer with DMSO.
-
No enzyme control: Contains fluorescently labeled insulin in assay buffer with DMSO.
-
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values for each well.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the substrate binding to IDE.
-
Figure 2. General workflow for the fluorescence polarization-based IDE inhibition assay.
In Vivo Efficacy
Conclusion
Both this compound and peptide-derived hydroxamic acids are potent inhibitors of insulin-degrading enzyme, with the peptide-based inhibitor Ii1 demonstrating exceptionally high potency in vitro.[1] this compound, as a small molecule, may possess more favorable pharmacokinetic properties for in vivo studies and drug development compared to the larger, peptidic nature of Ii1. The choice between these inhibitor classes will depend on the specific research application, with peptide-derived hydroxamic acids being excellent tools for in vitro mechanistic studies requiring high potency, and this compound representing a promising scaffold for the development of orally available therapeutics for conditions such as type 2 diabetes. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy of these two classes of IDE inhibitors.
References
- 1. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
ML345: A Focused Look at Specificity Against Other Proteases
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a comprehensive overview of the reported selectivity of ML345, a potent inhibitor of Insulin-Degrading Enzyme (IDE), and outlines the experimental approaches used to determine its activity against other proteases.
Quantitative Comparison of this compound Activity
A critical aspect of evaluating any inhibitor is to understand its cross-reactivity with other related enzymes. Ideally, a table of IC50 or Ki values against a panel of proteases, particularly other zinc-metalloproteases, would provide a clear quantitative picture of this compound's specificity.
Table 1: Specificity of this compound Against Various Proteases
| Protease Target | Protease Class | This compound IC50 (nM) |
| Insulin-Degrading Enzyme (IDE) | Zinc-Metalloprotease | 188 |
| Other Protease 1 | Class | Data not available |
| Other Protease 2 | Class | Data not available |
| Other Protease 3 | Class | Data not available |
| ... | ... | ... |
Note: While this compound is reported to be selective for IDE based on activity-based protein profiling, specific IC50 values against other proteases were not found in the performed search.
Experimental Protocols for Determining Protease Inhibitor Specificity
The specificity of a protease inhibitor like this compound is typically determined through a series of biochemical assays. A common and robust method is the use of fluorogenic substrate assays.
Protocol: Fluorogenic Substrate-Based Protease Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinant human proteases from a diverse panel (e.g., matrix metalloproteinases, ADAMs family proteases, caspases, serine proteases) are individually prepared in an appropriate assay buffer.
-
Fluorogenic peptide substrates specific for each protease are prepared. These substrates are typically designed with a fluorophore and a quencher. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Inhibitor Preparation:
-
This compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
The respective protease is pre-incubated with varying concentrations of this compound (or vehicle control) in a microplate well for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
The fluorogenic substrate is added to each well to initiate the enzymatic reaction.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The initial reaction rates (slopes of the fluorescence versus time curves) are calculated for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.
-
Visualizing the Experimental Workflow and Biological Context
To better illustrate the processes involved, the following diagrams depict the experimental workflow for assessing inhibitor specificity and the signaling pathway in which this compound's primary target, IDE, plays a crucial role.
References
- 1. Activity‐Based Probes for the Study of Proteases: Recent Advances and Developments | Semantic Scholar [semanticscholar.org]
- 2. In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics - OAK Open Access Archive [oak.novartis.com]
- 3. researchgate.net [researchgate.net]
Reproducibility of ML345 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for ML345 and other notable IDE inhibitors. It is crucial to note that these values were determined in different studies, potentially under varying experimental conditions. This lack of standardized testing inherently limits a direct comparison of potency and reproducibility.
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | Human IDE | 188 | Specific details not provided in initial findings. | [1] |
| NTE-1 | Cysteine-Free Human IDE | 11 | PBS, pH 7.4, 0.1% BSA, 37°C, 2h incubation with 30 nM insulin. | [2] |
| NTE-1 | Wild-Type Human IDE | 15 | PBS, pH 7.4, 0.1% BSA, 37°C, 2h incubation with 60 nM insulin. | [2] |
| NTE-1 | Rat Liver Lysate | 18 | Ex vivo insulin degradation assay. | [2] |
| 6bK | Human IDE | 50 | Homogeneous time-resolved fluorescence assay. | [1] |
| Ii1 | Human IDE | 0.6 | Specific details not provided in initial findings. | [1] |
Note on Reproducibility: The lack of multiple, independent studies reporting the IC50 of this compound under identical, clearly defined conditions prevents a formal assessment of its experimental reproducibility. The variability in reported IC50 values for NTE-1 against different forms of the enzyme and in a lysate highlights the sensitivity of these assays to experimental conditions. To rigorously assess reproducibility, standardized protocols across different laboratories would be required.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are essential. Below are generalized protocols for common assays used to characterize IDE inhibitors.
IDE Biochemical Inhibition Assay
This protocol is a composite based on methodologies described for inhibitors like NTE-1[2].
Objective: To determine the in vitro potency of an inhibitor against purified IDE.
Materials:
-
Purified recombinant human IDE (Wild-Type or Cysteine-Free)
-
Insulin (human, recombinant)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA)
-
Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Human Insulin AlphaLISA Kit (or equivalent detection method)
-
Microplate reader
Procedure:
-
Prepare a solution of purified IDE in assay buffer. The final concentration will depend on the specific activity of the enzyme lot (e.g., 0.5 nM for CF-IDE, 2 nM for WT-IDE).
-
Serially dilute the test inhibitor to create a range of concentrations.
-
In a microplate, combine the IDE solution with the various concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Incubate the enzyme-inhibitor mixture at 37°C for a defined period (e.g., 2 hours).
-
Add a fixed concentration of insulin to each well to initiate the degradation reaction (e.g., 30 nM for CF-IDE, 60 nM for WT-IDE).
-
Incubate the reaction at 37°C for a set time (e.g., 2 hours).
-
Stop the reaction and measure the amount of remaining insulin using a suitable detection method, such as an AlphaLISA kit.
-
Plot the remaining insulin concentration against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell Viability Assay
This protocol is a general procedure to assess the cytotoxicity of a compound.
Objective: To determine the effect of an inhibitor on the viability of a cell line.
Materials:
-
Mammalian cell line (e.g., HepG2, SH-SY5Y)
-
Complete cell culture medium
-
Test Inhibitor (e.g., this compound)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and plot this against the inhibitor concentration to determine the IC50 for cytotoxicity.
Mandatory Visualizations
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound as a covalent inhibitor of the Insulin-Degrading Enzyme (IDE).
Insulin Signaling Pathway and IDE Inhibition
This diagram depicts a simplified overview of the insulin signaling pathway and the point of intervention for an IDE inhibitor like this compound.
Experimental Workflow for IC50 Determination
The logical flow for determining the IC50 of an IDE inhibitor is outlined below.
References
ML345: A Paradigm Shift in IDE Inhibition for Diabetes and Alzheimer's Research
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Insulin-Degrading Enzyme (IDE) has been a long-standing challenge. The emergence of ML345, a novel small-molecule inhibitor, represents a significant advancement over previous generations of IDE inhibitors, offering superior potency, selectivity, and a distinct mechanism of action. This guide provides an objective comparison of this compound with its predecessors, supported by experimental data, detailed protocols, and pathway visualizations.
Insulin-Degrading Enzyme (IDE) is a zinc-metalloprotease critically involved in the catabolism of insulin and the clearance of amyloid-beta (Aβ) peptides.[1][2] Its dual role has positioned it as a key therapeutic target for both type 2 diabetes and Alzheimer's disease. Inhibition of IDE can potentiate insulin signaling, making it a promising strategy for diabetes treatment.[2] Conversely, enhancing IDE activity is being explored for its potential to clear Aβ plaques in Alzheimer's disease. The development of effective and specific IDE inhibitors is therefore crucial for dissecting its physiological roles and for therapeutic advancement.
Comparative Analysis of IDE Inhibitors
This compound distinguishes itself from earlier IDE inhibitors, which were often hampered by limitations such as being peptide-based, having lower potency, or exhibiting poor selectivity.[1][2] Early efforts in IDE inhibitor development included peptide hydroxamic acids like Ii1, which, despite its high potency, suffered from a lack of selectivity, inhibiting other metalloproteases like thimet oligopeptidase (THOP) and neurolysin (NLN). Another small molecule inhibitor, 6bK, showed improved selectivity but this compound demonstrates a superior overall profile for a small-molecule inhibitor.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the key quantitative data for this compound and its predecessors. This compound exhibits a potent IC50 of 188 nM and is characterized as a selective inhibitor.[3] In comparison, the peptide-based inhibitor Ii1 has a very low Ki of approximately 1.7 nM, indicating high potency, but it is less selective.[1] The small molecule 6bK is also highly potent with an IC50 of 50 nM and boasts over 1,000-fold selectivity for IDE over other metalloproteases.[2]
| Inhibitor | Type | Potency | Selectivity | Mechanism of Action |
| This compound | Small Molecule | IC50 = 188 nM[3] | Selective[3] | Targets a specific cysteine residue (Cys819)[2] |
| Ii1 | Peptide Hydroxamic Acid | Ki ≈ 1.7 nM[1] | Inhibits THOP (IC50 = 6 nM) and NLN (IC50 = 185 nM)[2] | Zinc-binding, active-site directed[1] |
| 6bK | Small Molecule | IC50 = 50 nM[2] | >1,000-fold selective over other metalloproteases[2] | Binds to an exo-site, allosteric inhibition[2] |
Note: IC50 and Ki are both measures of inhibitor potency, but are not directly comparable without knowledge of the specific assay conditions. Ki is an intrinsic measure of binding affinity, while IC50 is the concentration of inhibitor required to reduce enzyme activity by 50% and is dependent on substrate concentration.
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize IDE inhibitors.
IDE Inhibition Assay (FRET-based)
This assay is used to determine the potency of IDE inhibitors by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human IDE
-
FRET-based IDE substrate (e.g., a peptide with a donor and quencher fluorophore pair)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 20 µL of recombinant human IDE (final concentration, e.g., 1 nM) in assay buffer to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 20 µL of the FRET substrate (final concentration, e.g., 1 µM) in assay buffer.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the FRET pair).
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is used to assess the selectivity of covalent inhibitors like this compound across the proteome.
Materials:
-
Cell lysate or purified proteome
-
This compound
-
Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)
-
Reporter tag (e.g., Azide-FLAG)
-
SDS-PAGE gels
-
Western blotting reagents and anti-FLAG antibody
Protocol:
-
Pre-incubate the proteome with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Add the cysteine-reactive probe to the proteome and incubate for a further 30 minutes.
-
Perform a click chemistry reaction to attach the reporter tag to the probe-labeled proteins.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-FLAG antibody.
-
Analyze the resulting protein bands. A decrease in band intensity for a specific protein in the presence of this compound indicates that the inhibitor is binding to that protein. The selectivity is determined by observing which protein targets are affected by this compound.
Visualizing the Impact of IDE Inhibition
The following diagrams illustrate the key pathways and experimental workflows related to IDE and its inhibition.
Caption: IDE-mediated insulin degradation pathway and its inhibition by this compound.
Caption: Amyloid-β degradation pathway and the inhibitory action of this compound on IDE.
Caption: Experimental workflow for determining the IC50 of this compound using a FRET-based assay.
Conclusion
This compound represents a significant leap forward in the development of IDE inhibitors. Its small-molecule nature, coupled with high potency and selectivity, makes it a superior tool for studying the multifaceted roles of IDE in health and disease. For researchers in diabetes and neurodegenerative diseases, this compound provides a much-needed probe to unravel the complexities of IDE-regulated pathways and to explore novel therapeutic strategies. The data and protocols presented here offer a comprehensive guide for the effective utilization of this compound as a superior alternative to previous IDE inhibitors.
References
A Head-to-Head Comparison of ML345 and Other Small Molecule IDE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Insulin-degrading enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease that plays a crucial role in the catabolism of several key peptide hormones, including insulin, glucagon, and amyloid-beta. Its involvement in critical physiological processes has made it an attractive therapeutic target for a range of diseases, most notably type 2 diabetes and Alzheimer's disease. The development of potent and selective small molecule inhibitors of IDE is a key objective for researchers seeking to modulate its activity for therapeutic benefit. This guide provides a head-to-head comparison of the small molecule IDE inhibitor ML345 with other notable inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Small Molecule IDE Inhibitors
The following table summarizes the key quantitative data for this compound and other significant small molecule and peptide-based IDE inhibitors. Direct comparison of IC50 and Ki values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Type | IC50 | Ki | Mechanism of Action | Selectivity | Reference |
| This compound | Small Molecule | 188 nM | - | Covalent modification of Cys819 | Selective for IDE | [1][2][3] |
| 6bK | Small Molecule | 50 nM | - | Binds to an exo-site | >1,000-fold selective for IDE over other metalloproteases | [4] |
| Nullscript | Small Molecule | Submicromolar | - | Hydroxamic acid, likely targets the active site zinc | - | [5] |
| Ii1 | Peptide Hydroxamate | 0.6 nM | ~1.7 nM | Competitive, targets the active site zinc | Inhibits IDE, thimet oligopeptidase (THOP), and neurolysin (NLN) | [4][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to characterize IDE inhibitors.
IDE Inhibition Assay (Fluorescence Polarization)
This assay is frequently used for high-throughput screening to identify potential IDE inhibitors.
-
Reagents and Materials:
-
Recombinant human IDE enzyme.
-
Fluorescently labeled substrate, e.g., Fluorescein-Aβ(1-40)-Lys-Biotin (FAβB).
-
Assay buffer (e.g., PBS, pH 7.4, with 0.1% BSA).
-
Test compounds (potential inhibitors).
-
384-well microtiter plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Dispense recombinant IDE enzyme into the wells of a microtiter plate.
-
Add test compounds at various concentrations. Include control wells with vehicle (e.g., DMSO) only.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 2 hours) to allow for substrate degradation.
-
Measure the fluorescence polarization of each well. Cleavage of the substrate by IDE results in a decrease in fluorescence polarization.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[1]
-
IDE Inhibition Assay (Fluorogenic Substrate)
This method utilizes a substrate that becomes fluorescent upon cleavage by IDE.
-
Reagents and Materials:
-
Purified IDE enzyme.
-
Internally quenched fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).
-
Assay buffer.
-
Test inhibitors.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Dilute the IDE enzyme in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
Add the diluted IDE enzyme to the wells of the microplate.
-
Add the test inhibitor solutions to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic substrate to all wells to start the reaction.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 380 nm emission).[2]
-
The increase in fluorescence is proportional to IDE activity. Calculate the percentage of inhibition and determine the IC50 value.[2]
-
Visualizing IDE's Role and Inhibition
Diagrams are provided below to illustrate the signaling pathway involving IDE and a typical experimental workflow for evaluating its inhibitors.
Caption: IDE's role in insulin signaling termination.
Caption: A typical workflow for screening IDE inhibitors.
References
- 1. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designed Inhibitors of Insulin-Degrading Enzyme Regulate the Catabolism and Activity of Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of ML345: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of the chemical compound ML345, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound, also known as (E)-N-(2-amino-4-phenylthiazol-5-yl)-3-(4-chlorophenyl)acrylamide, is a chemical compound utilized in research. Adherence to proper disposal protocols is critical to mitigate potential environmental and health risks.
Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be carried out in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted. It should be collected in a designated, properly labeled, and sealed container.
-
Container Labeling : The waste container must be clearly labeled with the chemical name "this compound" and appropriate hazard warnings.
-
Professional Disposal : The disposal of this chemical waste must be handled by a licensed professional waste disposal service. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Decontamination : Any surfaces or equipment that come into contact with this compound should be thoroughly decontaminated.
Below is a workflow diagram illustrating the proper disposal process for this compound.
Caption: Workflow for the safe disposal of this compound waste.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₅ClN₄OS |
| Molecular Weight | 386.9 g/mol |
| Appearance | A crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
Experimental Protocols
The disposal guidelines provided are based on standard chemical waste management protocols. Specific experimental use of this compound will dictate the nature of the waste (e.g., dissolved in solvent, mixed with other reagents). The fundamental protocol remains the same: treat all this compound-contaminated materials as hazardous chemical waste. This includes contaminated consumables such as pipette tips, gloves, and paper towels, which should be collected in a sealed bag and placed in the designated solid chemical waste container.
Essential Safety and Handling Guidance for ML345
ML345 is a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE), with an IC50 value of 188 nM.[1] It is intended for research use only.[2] The compound acts by targeting a specific cysteine residue (Cys819) within the IDE protein. Given its high potency and reactive nature, stringent safety protocols must be followed to minimize exposure risks.
Immediate Safety and Operational Plan
In the absence of a specific SDS, a risk assessment is the first and most critical step. The following workflow outlines the necessary procedural steps for safe handling of this compound.
Caption: Workflow for handling this compound in the absence of a specific SDS.
Personal Protective Equipment (PPE)
Due to its potent nature, a comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving is recommended for handling highly potent compounds. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of the compound in solid or solution form. |
| Body Protection | A lab coat, worn fully buttoned. Consider a disposable gown for procedures with a higher risk of contamination. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary, especially when handling the solid compound outside of a certified containment system. Consult with your EHS department for the appropriate type of respirator. | Powdered forms of potent compounds pose a significant inhalation risk.[3] |
Handling Procedures
Engineering Controls:
-
All work with this compound, especially the handling of the solid form, should be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[4]
-
For weighing the solid compound, a ventilated balance enclosure is recommended.
Operational Practices:
-
Designate a specific area within the laboratory for handling this compound.
-
Prepare a stock solution of the compound to minimize the need for repeated handling of the solid form. This compound is soluble in DMSO.
-
Thoroughly wash hands after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
| Waste Stream | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions of this compound | Collect in a designated, sealed waste container. Do not mix with other solvent waste streams unless approved by your EHS department. Halogenated and non-halogenated solvent wastes should generally be kept separate.[5] |
| Contaminated Labware | Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be disposed of as solid hazardous waste. |
| Contaminated PPE | Used gloves, disposable gowns, and other contaminated PPE should be collected in a designated hazardous waste bag. |
Note: Never dispose of this compound down the drain or in the regular trash. All waste must be handled in accordance with local, state, and federal regulations.[6]
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of Insulin-Degrading Enzyme (IDE). IDE is a key enzyme responsible for the degradation of insulin and amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease.[7] By inhibiting IDE, this compound can increase the levels of insulin and Aβ, which has therapeutic implications for diabetes and Alzheimer's disease research.[1]
Caption: Mechanism of action of this compound as an inhibitor of IDE.
References
- 1. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. escopharma.com [escopharma.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. This compound, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
